Proline benzyl ester hydrochloride
説明
The exact mass of the compound L-Proline benzyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347023 | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-71-4 | |
| Record name | L-Proline, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl prolinate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK3TE62WVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proline benzyl ester hydrochloride CAS number and properties
An In-Depth Technical Guide to Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Proline benzyl ester hydrochloride, a critical reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications, with a focus on peptide synthesis and organocatalysis.
Compound Identification and Properties
L-Proline benzyl ester hydrochloride is an esterified derivative of the naturally occurring amino acid L-proline.[1] The benzyl ester group serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt form enhances its stability and solubility, making it a stable, crystalline solid that is easy to handle and store.[1][2]
Chemical and Physical Data
The key chemical and physical properties of L-Proline benzyl ester hydrochloride are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₂·HCl or C₁₂H₁₆ClNO₂ | [1][3][4][5][6][7] |
| Molecular Weight | 241.71 - 241.72 g/mol | [1][2][3][5][6] |
| Appearance | White to off-white crystalline powder | [1][8][9] |
| Melting Point | 142 - 151 °C (decomposes) | [5][10][11][12][13] |
| Boiling Point | 309 °C at 760 mmHg | [14] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][8][10][15] |
| Specific Rotation [α] | -41.0° to -48° (c=1, in Methanol or H₂O) | [10][12][15] |
| Purity | Typically ≥ 98% (HPLC) | [1][10][13] |
| Stability | Stable under recommended storage conditions, but is hygroscopic. | [1][8][16][17] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from moisture.[1][8] | [1][8] |
Synthesis of L-Proline Benzyl Ester Hydrochloride
One of the most common and established methods for synthesizing L-Proline benzyl ester hydrochloride is the esterification of L-proline with benzyl alcohol using thionyl chloride.[2][5]
Experimental Protocol: Thionyl Chloride-Mediated Esterification
Materials:
-
L-proline
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Nitrogen gas supply
-
Reaction flask and standard glassware
Procedure: [5]
-
Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C in a suitable reaction flask.
-
Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol while stirring.
-
Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.
-
Maintain the reaction at 0 °C with continuous stirring under a nitrogen atmosphere for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.
-
Upon completion, slowly pour the reaction mixture into a larger volume of diethyl ether (e.g., 300 mL) to induce precipitation.
-
Store the mixture at -20 °C for several days (e.g., 7 days) to facilitate complete crystallization.
-
Collect the resulting white solid precipitate by filtration.
-
Wash the collected solid with diethyl ether and dry it under a vacuum to yield L-proline benzyl ester hydrochloride.
This protocol typically results in a high yield (around 93%) of the desired product.[5] Alternative synthetic routes include catalytic esterification using hydrogen chloride gas and metal chlorides.[2][18]
Applications in Scientific Research
L-Proline benzyl ester hydrochloride is a versatile compound with significant applications in peptide chemistry and asymmetric synthesis.
Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in peptide synthesis, particularly in solution-phase methodologies.[1][2][3] The benzyl ester group effectively masks the carboxylic acid of proline, preventing undesirable self-polymerization and allowing the free secondary amine of the pyrrolidine ring to form a peptide bond with another amino acid.[2] The benzyl protecting group can be selectively removed later via catalytic hydrogenation.[2]
The general workflow for its use in solution-phase peptide synthesis is outlined below.
Caption: Workflow for using L-Proline benzyl ester hydrochloride in solution-phase peptide synthesis.
Organocatalysis and Chiral Synthesis
While L-proline itself is a well-known organocatalyst, its derivatives, often prepared from the benzyl ester, are developed to overcome limitations like poor solubility in organic solvents.[2][19] L-Proline benzyl ester hydrochloride serves as a crucial chiral precursor for creating more complex and tailored catalysts used in asymmetric synthesis.[2] These catalysts are instrumental in reactions such as aldol reactions, Mannich reactions, and Michael additions.[19]
The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then reacts enantioselectively with an electrophile.
Caption: Generalized mechanism of enamine catalysis using a proline-derived catalyst.
Safety and Handling
L-Proline benzyl ester hydrochloride is considered hazardous and may cause skin and serious eye irritation.[16][17] It is also hygroscopic, meaning it absorbs moisture from the air.[8][16][17]
-
Handling: Use in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][16] Wash hands and any exposed skin thoroughly after handling.[16] Avoid dust formation and inhalation.[20]
-
Storage: Store in a dry, cool, and well-ventilated place.[1][8] Keep the container tightly closed and, if possible, under an inert atmosphere like nitrogen to prevent moisture absorption.[10][16]
-
Incompatible Materials: Avoid strong oxidizing agents.[16][20]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[17][20]
References
- 1. valencelabs.co [valencelabs.co]
- 2. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Proline benzyl ester, HCl | CymitQuimica [cymitquimica.com]
- 8. guidechem.com [guidechem.com]
- 9. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]
- 10. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 12. L -Proline benzyl ester 98 16652-71-4 [sigmaaldrich.com]
- 13. labproinc.com [labproinc.com]
- 14. molbase.com [molbase.com]
- 15. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 19. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 20. chemicalbook.com [chemicalbook.com]
Proline Benzyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of proline benzyl ester hydrochloride in various organic solvents. This critical information is essential for its application in peptide synthesis, drug development, and other areas of chemical research. This document details the compound's physicochemical properties, presents its known solubility profile in a structured format, and offers a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratories.
Introduction
L-Proline benzyl ester hydrochloride is a protected amino acid derivative widely used as a building block in the synthesis of peptides and peptidomimetics.[1] Its benzyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and handling characteristics. Understanding its solubility in different organic solvents is paramount for designing efficient reaction conditions, purification strategies, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of L-proline benzyl ester hydrochloride is presented in the table below.
| Property | Value | Reference |
| Chemical Name | L-Proline benzyl ester hydrochloride | [1] |
| CAS Number | 16652-71-4 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.71 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 148-151 °C | |
| Hygroscopicity | Hygroscopic | [4] |
Solubility in Organic Solvents
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1][5] |
| Ethanol | Soluble[1] |
| Water | Slightly soluble, miscible[1][3] |
| Dichloromethane (DCM) | No data available |
| Acetone | No data available |
| Ethyl Acetate | No data available |
| Tetrahydrofuran (THF) | No data available |
| Acetonitrile | No data available |
| N,N-Dimethylformamide (DMF) | No data available |
For researchers requiring precise solubility data for their specific applications, it is recommended to determine these values experimentally. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.
4.1. Materials
-
L-Proline benzyl ester hydrochloride
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of L-proline benzyl ester hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of L-proline benzyl ester hydrochloride.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, taking into account the dilution factor:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
4.3. Data Reporting
-
Report the solubility as an average of at least three independent measurements, along with the standard deviation.
-
Clearly state the solvent used, the temperature at which the measurement was performed, and the analytical method employed for quantification.
Visualizing Key Processes
To aid in the understanding of the synthesis and application of L-proline benzyl ester hydrochloride, the following diagrams illustrate key workflows.
References
Stability and Storage of Proline Benzyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Proline benzyl ester hydrochloride (CAS: 16652-71-4), a key intermediate in peptide synthesis and pharmaceutical research. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in sensitive applications. This document outlines the known stability information, recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment.
Physicochemical Properties and General Stability
This compound is the benzyl ester of the amino acid L-proline, presented as a hydrochloride salt. This salt form enhances its stability and solubility, rendering it a stable, crystalline solid that is convenient for handling and storage.[1] It typically appears as a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of L-Proline Benzyl Ester Hydrochloride
| Property | Value | References |
| CAS Number | 16652-71-4 | [2] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [2] |
| Molecular Weight | 241.72 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 144-151 °C (decomposes) | [3][4] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [2] |
| Optical Rotation | [α]²⁰/D approx. -44° (c=1, methanol) | [4] |
| Hygroscopicity | Hygroscopic | [3][5][6] |
The compound is known to be hygroscopic and should be protected from moisture.[3][5][6] Under recommended storage conditions, it is considered stable for up to two years.[2]
Recommended Storage and Handling
To maintain the integrity and stability of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a cool, dry place.[2] Some sources recommend storage at room temperature, while others suggest a cool and dark place, preferably below 15°C.[3][4][7]
-
Moisture: Due to its hygroscopic nature, it is crucial to keep the container tightly sealed to protect from moisture.[2][5]
-
Light: Protect from light.[2]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2]
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, its degradation pathways can be inferred from the chemical nature of its constituent parts: a proline moiety, a benzyl ester group, and a hydrochloride salt. The primary degradation pathways are expected to be hydrolysis, oxidation, and thermal degradation.
Hydrolytic Degradation
The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base. This would result in the cleavage of the benzyl ester to yield L-proline and benzyl alcohol. The rate of hydrolysis is dependent on pH and temperature.
Oxidative Degradation
The pyrrolidine ring of the proline moiety is a potential site for oxidation.[8] Strong oxidizing agents could lead to the formation of various oxidized species, including pyrroline-based intermediates or the opening of the ring to form a carboxylic acid derivative.[8]
Thermal Degradation
As an amino acid derivative, this compound can undergo thermal decomposition. This process is likely to be complex, potentially involving decarboxylation, deamination, and other fragmentation reactions, leading to a variety of smaller molecules.
Photodegradation
Although specific photostability data is scarce, exposure to light, particularly UV radiation, should be considered a potential cause of degradation, as is common for many organic molecules. Photostability testing as per ICH Q1B guidelines is recommended to assess this.[9][10][11]
Stability Indicating Analytical Methods
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound by separating the intact molecule from any process-related impurities and degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Illustrative Experimental Protocol for Forced Degradation Studies
The following is a general protocol for conducting forced degradation studies, which would be necessary to develop and validate a stability-indicating method. The extent of degradation should ideally be between 5-20%.[12]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or heat gently (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in a calibrated oven for a specified period.
-
Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control sample should be stored under the same conditions but protected from light.[9]
Example of a Stability-Indicating HPLC Method
Table 2: Illustrative Stability-Indicating RP-HPLC Method Parameters
| Parameter | Illustrative Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile mixture |
Summary of Stability Data
Due to the lack of published, quantitative forced degradation studies, the following table is an illustrative summary of expected stability based on the chemical properties of this compound. This table should be populated with experimental data for a comprehensive stability assessment.
Table 3: Illustrative Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Observation | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Degradation expected | L-Proline, Benzyl Alcohol |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid degradation expected | L-Proline, Benzyl Alcohol |
| Oxidation | 3% H₂O₂, RT | Degradation expected | Oxidized pyrrolidine ring products |
| Thermal | 70°C, solid state | Potential for slow degradation | Various decomposition products |
| Photolytic | ICH Q1B exposure | Potential for degradation | Photodegradation products |
Conclusion
This compound is a relatively stable crystalline solid when stored under appropriate conditions. The primary stability concerns are its hygroscopicity and the potential for hydrolysis of the benzyl ester linkage. Degradation through oxidation and thermal stress are also possible. For research and manufacturing purposes, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, in a tightly sealed container. The development and validation of a stability-indicating analytical method, such as RP-HPLC, is essential for monitoring the purity and stability of this compound over time and ensuring its suitability for use in pharmaceutical applications. Further experimental studies are required to generate quantitative data on its degradation under various stress conditions.
References
- 1. "Synthesis and enzymatic resolution of amino acid esters in "green" sol" by Hua Zhao [digitalcommons.njit.edu]
- 2. valencelabs.co [valencelabs.co]
- 3. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. labproinc.com [labproinc.com]
- 7. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 9. q1scientific.com [q1scientific.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Spectroscopic Profile of Proline Benzyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for proline benzyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical research. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the proline ring, the benzyl group, and the ester moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.41-7.21 | m | 5H | Aromatic (C₆H₅) |
| 5.16 | s | 2H | Benzyl (OCH₂) |
| 3.80 | dd | 1H | α-CH |
| 3.15-3.01 | m | 1H | Proline Ring CH₂ |
| 3.00-2.82 | m | 1H | Proline Ring CH₂ |
| 2.42-2.21 | m | 1H | Proline Ring CH₂ |
| 2.13 | dd | 1H | Proline Ring CH₂ |
| 1.92-1.62 | m | 3H | Proline Ring CH₂ |
Table 1: ¹H NMR data for this compound in CDCl₃.[1][2][3]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 175.5 | C=O (Ester) |
| 136.0 | Aromatic C (Quaternary) |
| 128.8 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 66.9 | OCH₂ (Benzyl) |
| 59.9 | α-CH (Proline) |
| 47.2 | CH₂ (Proline) |
| 30.4 | CH₂ (Proline) |
| 25.6 | CH₂ (Proline) |
Table 2: ¹³C NMR data for this compound in CDCl₃.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester, amine salt, and aromatic ring.
| Frequency (cm⁻¹) | Functional Group |
| ~1740 | C=O Stretch (Ester) |
| ~3030 | C-H Stretch (Aromatic) |
| ~2400-2800 | N-H Stretch (Amine Salt) |
| ~1600, ~1450 | C=C Stretch (Aromatic Ring) |
| ~1200 | C-O Stretch (Ester) |
Table 3: Typical IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For this compound, the expected molecular weight is 241.71 g/mol .[2][4][5] The mass spectrum would show a molecular ion peak corresponding to the protonated molecule.
| m/z | Assignment |
| 242.09 | [M+H]⁺ |
| 206.11 | [M-Cl]⁺ |
Table 4: Expected mass spectrometry data for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of L-Proline Benzyl Ester Hydrochloride
A common method for the synthesis of L-proline benzyl ester hydrochloride involves the reaction of L-proline with benzyl alcohol in the presence of thionyl chloride.[1][3]
Procedure:
-
Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C.
-
Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.
-
Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.
-
Maintain the reaction at 0 °C with stirring for 2 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 48 hours.
-
Pour the reaction mixture into diethyl ether (e.g., 300 mL) to precipitate the product.
-
Store the mixture at -20 °C for several days to facilitate crystallization.
-
Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
A typical workflow for the synthesis and spectroscopic analysis of a chemical compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy Protocol
Sample Preparation (ATR-IR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry Protocol
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
References
- 1. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 3. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 4. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. valencelabs.co [valencelabs.co]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of L-Proline benzyl ester hydrochloride. It includes detailed experimental protocols for its synthesis and characterization, and highlights its critical role as a versatile building block in peptide synthesis and pharmaceutical development.
Molecular Structure and Physicochemical Properties
L-Proline benzyl ester hydrochloride is an esterified derivative of the naturally occurring amino acid L-proline.[1] The molecule consists of the proline's pyrrolidine ring where the carboxylic acid group is protected by a benzyl ester, and the secondary amine is protonated to form a hydrochloride salt.[1][2] This salt form enhances the compound's stability and solubility, making it suitable for various laboratory and industrial applications.[1]
The presence of a chiral center at the alpha-carbon of the proline ring dictates the compound's stereochemistry, with the L- or (S)-configuration being the most common form utilized in biochemical and pharmaceutical applications.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Chemical Name | L-Proline benzyl ester hydrochloride | [1] |
| Synonyms | H-Pro-OBzl·HCl, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | [3] |
| CAS Number | 16652-71-4 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][3] |
| Molecular Weight | 241.72 g/mol | [1][3] |
| IUPAC Name | benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | [3] |
| InChI Key | NEDMOHHWRPHBAL-MERQFXBCSA-N | [3] |
| SMILES | C1C--INVALID-LINK--C(=O)OCC2=CC=CC=C2.Cl | [3] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 142.1-144.0 °C | [4] |
| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water. | [1] |
| Optical Rotation | [α]20/D −48°, c = 1 in H₂O | |
| Purity | Typically ≥ 98% | [1] |
Stereochemistry and Structural Representation
The stereochemistry of proline benzyl ester hydrochloride is crucial for its application in the synthesis of chiral drugs and peptides. The "L" designation refers to the stereochemical configuration at the α-carbon, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog priority rules.
Caption: 2D structure of L-Proline benzyl ester hydrochloride.
Experimental Protocols
Synthesis of L-Proline Benzyl Ester Hydrochloride
A common and established method for the synthesis of L-Proline benzyl ester hydrochloride is through the esterification of L-proline with benzyl alcohol using thionyl chloride.[4][5]
Experimental Workflow:
Caption: Workflow for the synthesis of L-Proline benzyl ester hydrochloride.
Detailed Methodology:
-
Under a nitrogen atmosphere, cool benzyl alcohol (70 mL, 651 mmol) to 0 °C in an appropriate reaction vessel.[4]
-
Slowly add thionyl chloride (7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.[4]
-
Add L-proline (5.0 g, 43.4 mmol) to the reaction mixture.[4]
-
Maintain the reaction at 0 °C with continuous stirring under a nitrogen atmosphere for 2 hours.[4]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.[4]
-
Upon completion, slowly pour the reaction mixture into diethyl ether (300 mL).[4]
-
Allow the product to crystallize at -20 °C for 7 days.[4]
-
Collect the resulting precipitate by filtration.[4]
-
Wash the collected solid with diethyl ether.[4]
-
Dry the final product under vacuum to yield L-proline benzyl ester hydrochloride as a white solid.[4]
Characterization
The synthesized product is typically characterized using various spectroscopic methods to confirm its structure and purity.
Table 3: Spectroscopic Data for L-Proline Benzyl Ester Hydrochloride
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.41-7.21 (m, 5H, Ar-H), 5.16 (s, 2H, -CH₂-Ph), 3.80 (dd, J = 3.83, 5.9 Hz, 1H, α-H), 3.15-3.01 (m, 1H), 3.00-2.82 (m, 1H), 2.42-2.21 (m, 1H), 2.13 (dd, J = 12.9, 7.5 Hz, 1H), 1.92-1.62 (m, 3H) | [4] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 175.5, 136.0, 128.8, 128.5, 128.3, 66.9, 59.9, 47.2, 30.4, 25.6 | [4] |
| IR Spectroscopy | Spectra available from various sources. | [3][6] |
| Mass Spectrometry | Spectra available from various sources. | [3][7] |
Applications in Research and Drug Development
L-Proline benzyl ester hydrochloride is a key building block in synthetic organic chemistry with significant applications in the pharmaceutical industry.
-
Peptide Synthesis: It is widely used in both solid-phase and solution-phase peptide synthesis. The benzyl ester group serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during peptide bond formation.[1][8]
-
Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various proline-based pharmaceutical compounds and biologically active molecules.[1][9] Its chiral nature is instrumental in the development of enantiomerically pure drugs.[5][9]
-
Chiral Synthesis: L-Proline benzyl ester hydrochloride serves as a valuable chiral precursor for the synthesis of complex molecules and chiral catalysts.[5][8] It is employed in asymmetric synthesis to introduce the proline moiety with a defined stereochemistry.[8]
While L-proline and its derivatives are known to be effective organocatalysts, L-proline benzyl ester hydrochloride is primarily used as a protected building block. There is currently no substantial evidence to suggest its direct involvement in modulating specific signaling pathways as an active pharmaceutical ingredient. Its utility lies in the construction of larger, more complex molecules that may possess such biological activity.
Conclusion
L-Proline benzyl ester hydrochloride is a compound of significant interest to researchers and professionals in drug development and organic synthesis. Its well-defined structure, stereochemistry, and the availability of reliable synthetic protocols make it an indispensable tool for the construction of complex peptides and chiral pharmaceuticals. The data and methodologies presented in this guide provide a solid foundation for its effective utilization in the laboratory and beyond.
References
- 1. valencelabs.co [valencelabs.co]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 6. L-Proline benzyl ester hydrochloride(16652-71-4) IR Spectrum [chemicalbook.com]
- 7. L-Proline benzyl ester hydrochloride(16652-71-4) 1H NMR spectrum [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
The Lynchpin of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of L-Proline Benzyl Ester Hydrochloride as a Chiral Precursor
For Immediate Release
Shanghai, CN – December 26, 2025 – In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of molecular chirality is paramount. L-Proline benzyl ester hydrochloride has emerged as a cornerstone chiral precursor, enabling the synthesis of complex, enantiomerically pure molecules. This technical guide delves into its mechanism of action, not as a direct catalyst, but as a versatile scaffold for the creation of next-generation organocatalysts and chiral building blocks.
Core Concept: A Protected Chiral Scaffold
L-Proline benzyl ester hydrochloride serves primarily as a foundational chiral building block rather than a direct organocatalyst for most mainstream asymmetric reactions.[1][2][3] Its mechanism of action is centered on the strategic protection of the carboxylic acid functionality by a benzyl ester group. This protection is crucial as it allows for selective chemical modifications to be made at the secondary amine on the pyrrolidine ring.[1][2][4]
The key advantages conferred by this structure are:
-
Enhanced Solubility : Catalysts derived from the benzyl ester often exhibit improved solubility in common organic solvents compared to the parent L-proline, broadening their applicability.[1]
-
Prevention of Self-Polymerization : In processes like peptide synthesis, the benzyl ester group prevents the proline molecule from reacting with itself.
-
Chemical Stability : The hydrochloride salt form enhances the compound's stability and handling characteristics.[2]
By modifying the nucleophilic nitrogen, a diverse library of sophisticated chiral catalysts and auxiliaries can be synthesized. These derivatives then typically operate through well-established organocatalytic pathways, such as enamine or iminium ion catalysis, to induce asymmetry in a wide range of chemical transformations.[1][5][6]
Mechanism in Action: Asymmetric Transformations
The true utility of L-proline benzyl ester hydrochloride is demonstrated in the performance of the chiral molecules derived from it. These applications typically fall into two categories: derivatization to form a catalyst or use as a chiral auxiliary where the proline moiety is later removed.
Enamine and Iminium Catalysis
Catalysts synthesized from the proline benzyl ester precursor frequently mediate reactions via enamine and iminium pathways, analogous to L-proline itself.
-
Enamine Catalysis (e.g., Aldol and Mannich Reactions) : The secondary amine of the proline derivative reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine. This enamine then attacks an electrophile (an aldehyde in the aldol reaction, or an imine in the Mannich reaction) in a highly face-selective manner, dictated by the steric and electronic environment of the catalyst.[6][7] Subsequent hydrolysis releases the product and regenerates the catalyst.
-
Iminium Catalysis (e.g., Diels-Alder Reactions) : The proline-derived catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO of the dienophile, activating it for cycloaddition with a diene. The chiral catalyst effectively shields one face of the dienophile, leading to a highly enantioselective reaction.[1]
Quantitative Data from Derivatized Proline Esters
The following tables summarize quantitative outcomes from reactions utilizing N-modified proline esters, showcasing the high levels of stereocontrol achievable.
Table 1: Diastereoselective Alkylation of N-Benzoyl-4-hydroxyproline Methyl Ester
This reaction demonstrates the use of an N-acylated proline ester as a chiral auxiliary to direct the stereoselective alkylation of an enolate. The N-benzoyl group, analogous to other N-modifications, creates a rigid chiral environment that influences the approach of the electrophile.
| Entry | Alkylating Agent (R-X) | Product Configuration at C-2 | Diastereomeric Ratio (2S:2R) | Yield (%) |
| 1 | Benzyl Bromide | 2R | 6:94 | 85 |
| 2 | Allyl Bromide | 2R | 15:85 | 78 |
| 3 | Methyl Iodide | 2S | 80:20 | - |
| Data adapted from studies on N-protected proline systems.[1] |
Table 2: Diastereoselective Aldol Reaction of a C-5 Substituted L-Proline Benzyl Ester
This example illustrates a highly diastereoselective aldol reaction where the L-proline benzyl ester framework, substituted at the C-5 position, is used to construct a complex molecular architecture.
| Base | Aldehyde Reactant | Diastereomeric Outcome | Reference |
| LDA | (R)-Garner Aldehyde | Four isomers in ~equal amounts | [2] |
| LHMDS | (R)-Garner Aldehyde | A single diastereomer | [2] |
Experimental Protocols
Detailed methodologies are provided for the synthesis of the chiral precursor and a key asymmetric transformation it enables.
Synthesis of L-Proline Benzyl Ester Hydrochloride
This protocol describes a classical one-pot esterification using thionyl chloride.[8]
Materials:
-
L-proline (5.0 g, 43.4 mmol)
-
Benzyl alcohol (70 mL, 651 mmol)
-
Thionyl chloride (7.0 mL, 91.2 mmol)
-
Diethyl ether
-
Nitrogen atmosphere apparatus
Procedure:
-
Cool benzyl alcohol (70 mL) to 0 °C in a flask under a nitrogen atmosphere.
-
Slowly add thionyl chloride (7.0 mL) dropwise to the cooled benzyl alcohol.
-
Add L-proline (5.0 g) to the mixture.
-
Stir the reaction mixture at 0 °C under nitrogen for 2 hours.
-
Allow the mixture to warm to room temperature and continue stirring for 48 hours.
-
Pour the reaction mixture into 300 mL of diethyl ether.
-
Store the solution at -20 °C for 7 days to allow for precipitation.
-
Collect the white solid precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
Expected Outcome: White solid (9.88 g, 93% yield); mp 142.1-144.0 °C.[8]
Diastereoselective Aldol Reaction using a C-5 Substituted Proline Benzyl Ester
This protocol is adapted from the synthesis of a key intermediate for Kaitocephalin.[2]
Materials:
-
(2S, 5S)-5-allylpyrrolidine-2-carboxylic acid benzyl ester (1.0 eq)
-
(R)-Garner aldehyde (1.2 eq)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere apparatus (Argon or Nitrogen)
Procedure:
-
Dissolve the C-5 substituted L-proline benzyl ester derivative in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LHMDS (as a 1.0 M solution in THF) dropwise to the reaction mixture.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of (R)-Garner aldehyde in anhydrous THF dropwise.
-
Continue stirring the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the core catalytic cycles and experimental procedures.
Caption: General mechanism for enamine catalysis in aldol/Mannich reactions.
Caption: Standard experimental workflow for an asymmetric synthesis protocol.
Conclusion
L-Proline benzyl ester hydrochloride is a pivotal tool in modern asymmetric synthesis. Its primary mechanism of action is to serve as a robust, sterically defined, and synthetically versatile chiral precursor. By enabling targeted modifications at the amine functionality, it provides a gateway to a vast array of custom-designed catalysts and chiral auxiliaries that deliver high stereoselectivity in critical carbon-carbon bond-forming reactions. The strategic use of this precursor continues to empower researchers and drug development professionals in the efficient and precise construction of chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Genesis of a Catalyst: A Technical Guide to the Historical Development of Proline Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evolution of proline and its ester derivatives from a simple amino acid to a powerhouse in asymmetric synthesis represents a paradigm shift in modern organic chemistry. This technical guide provides an in-depth exploration of the historical development of proline esters, tracing their journey from early applications as chiral auxiliaries to their central role in the organocatalysis revolution. We will delve into the key discoveries, present quantitative data from seminal works, provide detailed experimental protocols for landmark reactions, and visualize the underlying mechanistic principles.
Early Developments: Proline Esters as Chiral Auxiliaries
Prior to their celebrated role in catalysis, proline esters were primarily employed as chiral auxiliaries. The inherent chirality of the proline scaffold was exploited to induce stereoselectivity in various chemical transformations. In these applications, a proline ester is stoichiometrically attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the chiral product. While effective, this approach necessitates additional synthetic steps for the attachment and removal of the auxiliary.
The Dawn of Organocatalysis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
A pivotal moment in the history of proline's application in synthesis came in the early 1970s with the independent discoveries by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and by Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert at Schering AG.[1][2] They found that L-proline itself could catalyze an intramolecular aldol cyclization of a triketone to furnish a chiral bicyclic enone, a key intermediate in steroid synthesis, with high enantioselectivity.[1] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is widely considered one of the first examples of asymmetric organocatalysis.[1]
Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
| Reactant | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-(-)-proline (3 mol%) | DMF | Ambient | 100 (ketol) | 93 | [1] |
Experimental Protocol: The Original Hajos-Parrish Reaction (1974)
Synthesis of (+)-(3aS,7aS)-3a,4,7,7a-Tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.00 g, 5.49 mmol) in dimethylformamide (5 mL) was added (S)-(-)-proline (19 mg, 0.16 mmol, 3 mol %). The solution was stirred at ambient temperature for 20 hours. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford the optically active bicyclic ketol.[3]
The Organocatalysis Revolution: Intermolecular Reactions
For nearly three decades, the HPESW reaction remained a notable but somewhat isolated example of proline's catalytic prowess. The full potential of proline catalysis was unlocked in 2000 when Benjamin List, Richard A. Lerner, and Carlos F. Barbas III at the Scripps Research Institute demonstrated the first proline-catalyzed intermolecular asymmetric aldol reaction.[4][5] This breakthrough ignited the field of organocatalysis, showing that a simple, naturally occurring amino acid could catalyze a broad range of carbon-carbon bond-forming reactions with high efficiency and stereoselectivity, obviating the need for often toxic and moisture-sensitive metal catalysts.
Quantitative Data for the First Proline-Catalyzed Intermolecular Aldol Reaction
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | L-proline (30) | DMSO/Acetone (4:1) | 4 | 68 | 76 | [6] |
| Isovaleraldehyde | Acetone | L-proline (30) | DMSO | 12 | 97 | 96 | [6] |
Experimental Protocol: List-Lerner-Barbas Intermolecular Aldol Reaction (2000)
General Procedure for the Proline-Catalyzed Direct Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in a mixture of DMSO (1.6 mL) and acetone (0.4 mL) was added L-proline (0.15 mmol, 30 mol %). The reaction mixture was stirred at room temperature for the specified time. Upon completion, the reaction was quenched with half-saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the product was determined by chiral HPLC analysis after purification by flash column chromatography.[6]
Mechanistic Insights and Expansion of Scope
The catalytic cycle of proline-mediated reactions is generally understood to proceed through an enamine intermediate. The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde), and subsequent hydrolysis regenerates the catalyst and releases the product. The stereoselectivity is controlled by the chiral environment of the proline catalyst in the transition state.
Following the success of the intermolecular aldol reaction, the scope of proline catalysis rapidly expanded to include other fundamental carbon-carbon bond-forming reactions, such as the Mannich and Michael reactions.
The Proline-Catalyzed Mannich Reaction
The Mannich reaction, which forms a β-amino carbonyl compound, was also found to be efficiently catalyzed by proline with high stereocontrol. The use of pre-formed N-Boc-imines as electrophiles proved to be a particularly effective strategy.[7][8][9]
| Aldehyde | Ketone/Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---| | Isovaleraldehyde | Propanal | N-Boc-2-naphthylamine | (S)-proline (20) | CH3CN | 85 | >95:5 (syn/anti) | 99 |[7] | | Acetaldehyde | - | N-Boc-phenylamine | (S)-proline (20) | Acetaldehyde | 91 | - | >99 |[10] |
Synthesis of N-Boc-β-amino aldehydes
To a stirred solution of the N-Boc-imine (1.0 mmol) and the aldehyde (2.0 mmol) in acetonitrile (5 mL) at 0 °C was added (S)-proline (0.2 mmol, 20 mol %). The reaction mixture was stirred at this temperature for 10-24 hours. The resulting precipitate was collected by filtration, washed with cold acetonitrile, and dried under vacuum to afford the desired β-amino aldehyde.[7]
The Proline-Catalyzed Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, was another area where proline catalysis demonstrated significant utility. The addition of ketones to nitroolefins, for instance, provides access to valuable γ-nitro ketones.[11]
| Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | L-proline (10) | CHCl3 | 95 | 95:5 (syn/anti) | 21 | [11] |
| Acetone | trans-β-Nitrostyrene | L-proline (20) | neat | 99 | - | 23 |
General procedure for the Michael addition of ketones to nitroolefins
To a mixture of the ketone (2.0 mmol) and the nitroolefin (1.0 mmol) was added L-proline (0.2 mmol, 20 mol %). The reaction mixture was stirred at room temperature for the specified time. The crude reaction mixture was then directly purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone.
Visualizing the Core Concepts
Historical Development of Proline Catalysis
Caption: Evolution of proline esters in synthesis.
Generalized Catalytic Cycle for Proline-Mediated Reactions
Caption: Enamine catalytic cycle in proline catalysis.
Transition State Model for Proline-Catalyzed Aldol Reaction
Caption: Stereodetermining transition state in aldol reaction.
Conclusion
The historical development of proline esters in synthesis is a testament to the power of fundamental research in uncovering elegant and practical solutions to complex chemical challenges. From their initial application as stoichiometric chiral auxiliaries to their starring role in the organocatalysis revolution, proline and its derivatives have fundamentally changed the way chemists approach the synthesis of chiral molecules. The pioneering work of Hajos, Parrish, Eder, Sauer, Wiechert, List, Barbas, and others has provided a robust and environmentally benign toolkit for asymmetric synthesis, with profound implications for the pharmaceutical and fine chemical industries. The mechanistic understanding and the continuous development of more efficient proline-based catalysts ensure that this "simplest enzyme" will remain a vital tool for synthetic chemists for years to come.
References
- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. pnas.org [pnas.org]
- 9. dobroka.hu [dobroka.hu]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. pubs.acs.org [pubs.acs.org]
Proline Benzyl Ester Hydrochloride: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Proline benzyl ester hydrochloride (CAS No: 16652-71-4). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and personal protective equipment recommendations to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-proline, appearing as a white to off-white crystalline powder.[1][2] It is primarily used as a building block in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1] Its hydrochloride salt form enhances its stability and solubility, particularly in common organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16652-71-4 | [1][3] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 241.72 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1] |
| Melting Point | 144 °C (decomposes) | [6] |
| Boiling Point | 309°C at 760 mmHg | [7] |
| Flash Point | 140.7°C | [7] |
| Stability | Stable under recommended storage conditions; hygroscopic. | [3][5][8] |
Hazard Identification and Toxicology
This compound is classified as a hazardous chemical.[8] It is known to cause skin irritation and serious eye irritation.[3][8] While comprehensive toxicological properties have not been fully investigated, it is recommended to handle this compound with care, avoiding direct contact, inhalation of dust, and ingestion.[5][8]
Table 2: Hazard Identification and Classification
| Hazard Classification | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [3][8] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [3][8] |
Toxicological Data Summary:
Detailed toxicological studies are limited. However, the primary hazards are related to its irritant properties upon direct contact.[2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[5]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid dust formation and inhalation.[1][5][9]
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][10]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Do not ingest the substance.[8]
Storage:
-
Keep the container tightly closed to protect from moisture, as the compound is hygroscopic.[1][3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5][8]
Experimental Protocols
Protocol for Handling a this compound Spill
This protocol outlines the steps for safely managing a small-scale spill of this compound powder in a laboratory setting.
Materials:
-
Spill kit (containing absorbent pads, chemical-resistant gloves, safety goggles, dustpan, and labeled waste bags)
-
Appropriate PPE (lab coat, gloves, safety goggles)
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated to disperse any airborne dust.
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including double gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: Carefully cover the spill with a dry absorbent material from the spill kit to prevent the powder from becoming airborne.
-
Clean-up: Gently sweep up the absorbed material and spilled powder using a dustpan and brush. Avoid creating dust. Place the collected material into a clearly labeled hazardous waste bag.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste bag.
-
Dispose of Waste: Seal the hazardous waste bag and dispose of it according to institutional and local regulations for chemical waste.[8]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer.
Protocol for Personal Protective Equipment (PPE) Usage
This protocol details the procedure for donning and doffing PPE when handling this compound.
Donning Procedure:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Gloves: Don chemical-resistant gloves (e.g., nitrile gloves). Ensure the gloves cover the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Safety Goggles: Remove safety goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
First-Aid Measures
In case of accidental exposure, follow these first-aid measures and seek medical attention.[3][8]
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3][8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs. | [3][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [3][8] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention. | [3][8] |
Stability and Reactivity
-
Reactivity: Generally stable, but can react with strong oxidizing agents.[3][8]
-
Chemical Stability: The compound is stable under recommended storage conditions but is hygroscopic and sensitive to moisture.[3][5][8]
-
Conditions to Avoid: Exposure to moist air or water, and contact with incompatible materials.[3][8]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][5][8]
Visualizations
The following diagrams illustrate key safety workflows and requirements for handling this compound.
Caption: Workflow for handling a this compound spill.
Caption: Required PPE for handling this compound.
References
- 1. valencelabs.co [valencelabs.co]
- 2. Page loading... [guidechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. L-Proline benzyl ester hydrochloride16652-71-4,Purity95%_Peptide Institute, Inc. [molbase.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. tcichemicals.com [tcichemicals.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Fundamental Role of Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline benzyl ester hydrochloride stands as a pivotal building block in the intricate art of peptide synthesis. Its unique structural properties and reactivity have made it an indispensable tool for the introduction of proline residues into peptide chains, influencing their conformation and biological activity. This technical guide provides an in-depth exploration of the core functionalities of this compound, detailing its application in both solution-phase and solid-phase peptide synthesis. Comprehensive experimental protocols, quantitative data, and visual workflows are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Significance of Proline in Peptides
Proline, with its unique cyclic secondary amine structure, imparts significant conformational constraints on the peptide backbone.[1] This rigidity is crucial for the formation of specific secondary structures, such as β-turns, which are often essential for biological activity and metabolic stability.[1] The controlled incorporation of proline residues is therefore a key aspect of rational peptide design and drug discovery. This compound serves as a protected form of L-proline, enabling its seamless integration into growing peptide chains while preventing undesirable side reactions.[1]
Physicochemical Properties of this compound
This compound, also known by its synonym H-Pro-OBzl·HCl, is a white to off-white crystalline powder.[2][3][4] Its hydrochloride salt form enhances its stability, making it a solid that is easy to handle, weigh, and store.[1]
| Property | Value | Reference |
| CAS Number | 16652-71-4 | [2][5][6] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [2][6] |
| Molecular Weight | 241.71 g/mol | [5][6][7][8] |
| Melting Point | 148-151 °C | [6][9][10] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically ≥ 98% | [2] |
| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water. | [2] |
Core Functionality in Peptide Synthesis: A Tale of Protection
The fundamental role of this compound in peptide synthesis lies in the strategic protection of the carboxyl group of proline.[1] The benzyl ester group effectively masks the carboxylic acid functionality, preventing it from participating in unwanted reactions, such as self-polymerization.[1] This protection allows the free secondary amine of the proline ring to selectively form a peptide bond with an activated carboxyl group of another amino acid.[1]
The Benzyl Ester Protecting Group
The benzyl ester is a robust protecting group that exhibits stability under a variety of reaction conditions, particularly the acidic conditions used for the removal of N-terminal Boc protecting groups in solid-phase peptide synthesis (SPPS).[11] Its removal, or deprotection, can be achieved under specific and relatively mild conditions, primarily through catalytic hydrogenation or acid-catalyzed hydrolysis.[12] This orthogonality is a cornerstone of modern peptide synthesis strategies.[11]
Application in Solution-Phase Peptide Synthesis (SPPS)
This compound is particularly well-suited for solution-phase peptide synthesis, a method often favored for large-scale production and the synthesis of peptide fragments for subsequent condensation.[1]
General Workflow for Dipeptide Synthesis
The synthesis of a dipeptide using this compound typically involves the coupling of an N-terminally protected amino acid to the free secondary amine of the proline derivative.
Experimental Protocol: Synthesis of a Dipeptide
This protocol outlines the synthesis of a generic N-Boc-Xaa-Pro-OBzl dipeptide.
Materials:
-
N-Boc-Xaa-OH (1.0 eq)
-
This compound (H-Pro-OBzl·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve H-Pro-OBzl·HCl in anhydrous DMF.
-
Add DIPEA to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
In a separate vessel, dissolve N-Boc-Xaa-OH and HOBt in anhydrous DMF.
-
Cool the N-Boc-Xaa-OH solution to 0°C and add DCC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0°C for 30 minutes, then filter to remove the DCU.
-
Add the filtrate containing the activated amino acid to the neutralized proline solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key component in the Boc/Bzl strategy of SPPS, where the peptide is assembled on a solid support, typically a Merrifield resin.[11]
Attachment to Merrifield Resin
The first step involves the attachment of the N-terminally protected proline to the chloromethylated resin.
Experimental Protocol: Attachment of Boc-Proline to Merrifield Resin (Cesium Salt Method)
Materials:
-
Boc-L-proline
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-proline in methanol and add water.
-
Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness under reduced pressure.
-
Co-evaporate the residue with DMF twice to ensure the cesium salt is anhydrous.
-
Swell the Merrifield resin in DMF in a reaction vessel.
-
Add the dry Boc-L-proline cesium salt to the swollen resin.
-
Heat the mixture at 50°C with shaking for 24 hours.
-
Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.
-
Dry the resin under vacuum.
Peptide Chain Elongation and Cleavage
Following the attachment of the first amino acid, the peptide chain is elongated through repetitive cycles of N-terminal Boc deprotection and coupling of the next Boc-protected amino acid. Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]
Deprotection of the Benzyl Ester
The final step in many peptide syntheses involving Proline benzyl ester is the removal of the benzyl protecting group to yield the free carboxylate.
Catalytic Hydrogenation
This is a mild and clean method for benzyl ester cleavage.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Proline benzyl ester hydrochloride from L-proline and benzyl alcohol
Application Note: This document provides a comprehensive protocol for the synthesis of L-proline benzyl ester hydrochloride, a crucial building block in peptide synthesis and various pharmaceutical applications.[1][2] The primary method detailed herein involves the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride. This approach is widely utilized due to its high efficiency and yield.[3][4] Alternative synthesis strategies, including the greener Fischer-Speier esterification, are also discussed for comparative purposes.
Introduction
L-proline benzyl ester hydrochloride serves as a vital intermediate in the synthesis of complex peptides and other bioactive molecules.[1] The benzyl ester group provides a robust protecting group for the carboxylic acid functionality of proline, preventing unwanted side reactions during peptide chain elongation.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties, rendering it a crystalline solid that is easily weighed and stored.[1][2] The synthesis is typically achieved through the reaction of L-proline with benzyl alcohol in the presence of an acid catalyst. While several methods exist, the use of thionyl chloride is a well-established and high-yielding approach.[1][3][4]
Reaction Scheme
The overall reaction for the synthesis of L-proline benzyl ester hydrochloride from L-proline and benzyl alcohol using thionyl chloride is depicted below. Thionyl chloride activates the carboxylic acid group of L-proline, facilitating nucleophilic attack by benzyl alcohol.[5]
References
- 1. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 2. valencelabs.co [valencelabs.co]
- 3. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 5. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of L-Proline benzyl ester hydrochloride as a starting material in Solid-Phase Peptide Synthesis (SPPS). Given that SPPS protocols require Nα-protected amino acids, this guide first outlines the necessary preparatory step of Nα-protection (either Fmoc or Boc) of the proline benzyl ester. Subsequently, comprehensive procedures for resin loading, iterative peptide chain elongation, and final cleavage are detailed. This protocol emphasizes strategies to mitigate common side reactions associated with proline-containing sequences, such as diketopiperazine formation. Quantitative data on expected yields and purity are provided, along with visual workflows to facilitate experimental execution.
Introduction
L-Proline benzyl ester hydrochloride is a derivative of the amino acid L-proline where the carboxylic acid is protected as a benzyl ester.[1] This protection is crucial in peptide synthesis to prevent unwanted side reactions at the C-terminus.[1][2] The hydrochloride salt form enhances the stability and handling of the compound.[1] In Solid-Phase Peptide Synthesis (SPPS), the benzyl ester group is particularly compatible with the Boc/Bzl protection strategy, where it remains stable during the repeated acidic cleavage of the N-terminal Boc group and is typically removed in the final cleavage step with strong acids like hydrogen fluoride (HF).[3][4]
Due to its secondary amine structure, proline introduces a unique kink in the peptide backbone, which can be critical for the biological activity of peptides.[5] However, its incorporation into a peptide sequence, especially at the C-terminus, presents challenges such as the potential for diketopiperazine formation, which can lead to premature cleavage of the dipeptide from the resin.[4][6] Careful selection of the solid support, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended to minimize this side reaction due to the steric hindrance provided by the bulky trityl linker.[4][6]
This guide provides a comprehensive workflow, from the initial N-protection of L-Proline benzyl ester hydrochloride to the final purification of the synthesized peptide.
Preparatory Step: Nα-Protection of L-Proline Benzyl Ester Hydrochloride
Standard SPPS protocols (both Fmoc and Boc strategies) require the incoming amino acid to have its Nα-amino group temporarily protected. Therefore, the commercially available L-Proline benzyl ester hydrochloride must first be N-protected.
Synthesis of Fmoc-L-Pro-OBzl
This protocol describes the protection of the proline nitrogen with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
L-Proline benzyl ester hydrochloride
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water or Tetrahydrofuran (THF) and Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve L-Proline benzyl ester hydrochloride in an aqueous solution of sodium carbonate (e.g., 10% Na₂CO₃) to neutralize the hydrochloride and form the free amine.
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane or THF.[7]
-
Slowly add the Fmoc reagent solution to the proline solution at 0°C with vigorous stirring.[7]
-
Allow the reaction to warm to room temperature and stir overnight.[7]
-
After the reaction is complete, add water and extract the aqueous phase with diethyl ether or ethyl acetate to remove impurities.[7]
-
Acidify the aqueous phase to a pH of 2-3 with HCl.[7]
-
Extract the product into an organic solvent like ethyl acetate.[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Fmoc-L-Pro-OBzl as a solid.[7]
Synthesis of Boc-L-Pro-OBzl
This protocol details the protection of the proline nitrogen with the tert-butyloxycarbonyl (Boc) group.
Materials:
-
L-Proline benzyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM)
-
Saturated citric acid solution
-
Saturated sodium chloride solution
Protocol:
-
Suspend L-Proline benzyl ester hydrochloride in DCM.
-
Add triethylamine (at least 2 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[8]
-
Wash the organic phase with a saturated citric acid solution, followed by saturated sodium chloride solution and water.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-Pro-OBzl.[8]
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following sections detail the SPPS workflow using the newly synthesized Nα-protected Proline benzyl ester. The Fmoc/tBu strategy is presented as the primary example due to its widespread use and milder cleavage conditions.
Step 1: First Amino Acid Loading onto the Resin
The choice of resin is critical when proline is the C-terminal residue. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended to suppress diketopiperazine formation.[4][6]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Pro-OBzl
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Swelling: Swell the 2-CTC resin (e.g., 1.0-1.6 mmol Cl/g) in anhydrous DCM for at least 1 hour in a reaction vessel.[4][9]
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-L-Pro-OBzl (0.6 to 2.0 equivalents relative to the resin's loading capacity) in anhydrous DCM. A minimal amount of DMF can be added if solubility is an issue.[4][10]
-
Coupling: Add the amino acid solution to the swollen resin. Then, add DIPEA (2.0 to 4.0 equivalents relative to the amino acid) to the mixture.[4][10]
-
Agitate the mixture at room temperature for 30 minutes to 4 hours. The reaction can be monitored by a colorimetric test.[4]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and agitate for another 15-30 minutes.[4]
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and finally methanol (3x).[4]
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The substitution level of the resin should be determined, for example, by spectrophotometric analysis of the dibenzofulvene-piperidine adduct after Fmoc cleavage.[10]
Step 2: Iterative Peptide Chain Elongation
Each cycle of amino acid addition involves two main steps: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
3.2.1. Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes, drain, and then treat with a fresh 20% piperidine solution for 10-20 minutes to ensure complete removal of the Fmoc group.[4]
-
Wash the resin thoroughly with DMF and then DCM to remove residual piperidine and the dibenzofulvene adduct.
3.2.2. Amino Acid Coupling
-
Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HBTU (2.9-4.5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.[3]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[3]
-
Monitoring: Monitor the coupling reaction using a qualitative colorimetric test (e.g., Kaiser test for primary amines or Isatin/Chloranil test for secondary amines like proline). A negative test indicates a complete reaction. If the test is positive, a second coupling may be necessary.[3]
-
After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
Step 3: Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. Since the C-terminus is a benzyl ester, a strong acid is required for cleavage.
3.3.1. Cleavage from 2-CTC Resin (to retain Benzyl Ester) For applications requiring the C-terminal protected peptide, very mild acidic conditions can be used to cleave the peptide from the 2-CTC resin while keeping the benzyl ester and other acid-labile side-chain protecting groups intact.
-
Cleavage Cocktail: A solution of 1% trifluoroacetic acid (TFA) in DCM.[4]
-
Procedure: Treat the peptide-resin with the cleavage cocktail for 2 minutes, repeat multiple times, and combine the filtrates. The acid is then neutralized to obtain the protected peptide.[10]
3.3.2. Cleavage and Deprotection with Hydrogen Fluoride (HF) This is a standard method for Boc/Bzl chemistry to simultaneously cleave the peptide from the resin and remove the benzyl ester and other benzyl-based side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Cleavage Cocktail: Anhydrous HF with scavengers (e.g., anisole, p-cresol) to trap reactive cations.[3]
-
Procedure: The dried peptide-resin is treated with the HF cocktail at 0°C for 1 hour. The HF is then removed under vacuum, and the crude peptide is precipitated with cold diethyl ether.[3]
3.3.3. Cleavage and Deprotection with Trifluoromethanesulfonic acid (TFMSA) TFMSA is a strong acid alternative to HF that does not require a specialized apparatus.[3]
-
Cleavage Cocktail: TFMSA/TFA/thioanisole.[3]
-
Procedure: The peptide-resin is treated with the cleavage cocktail at room temperature for 1-2 hours. The peptide is then precipitated with cold diethyl ether.[3]
Step 4: Purification and Analysis
The crude peptide obtained after cleavage is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Quantitative Data Summary
The efficiency of SPPS can be evaluated at different stages. The following table provides representative data for syntheses involving proline.
| Parameter | Typical Value | Method of Determination / Notes |
| Resin Loading Efficiency | ||
| Fmoc-Pro-OH on 2-CTC Resin | 0.3 - 0.8 mmol/g | Spectrophotometric Fmoc analysis. Loading can be lower for proline.[11] |
| Boc-Pro-OH on Merrifield Resin | 0.5 - 0.8 mmol/g | Gravimetric analysis or quantitative amino acid analysis.[12] |
| Coupling Efficiency (per cycle) | >99% | Qualitative (Kaiser/Isatin test) or quantitative (Fmoc analysis) monitoring. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence complexity.[3] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is almost always required.[3] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the crude purity and the efficiency of the purification steps.[3] |
Visualization of Workflows and Pathways
Overall SPPS Workflow
The following diagram illustrates the complete workflow for SPPS starting from the N-protected Proline benzyl ester.
Signaling Pathway: Proline-Rich Motifs in Protein-Protein Interactions
Peptides containing proline-rich motifs (PRMs) are crucial in mediating protein-protein interactions within various signaling pathways. These motifs are recognized by specific protein domains such as SH3, WW, and EVH1 domains.[2][13] The synthesis of proline-rich peptides is essential for studying these interactions, which are fundamental to processes like cell growth, cytoskeletal rearrangement, and signal transduction.[13]
References
- 1. mesalabs.com [mesalabs.com]
- 2. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptideweb.com [peptideweb.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. limlab.ucsf.edu [limlab.ucsf.edu]
Application Notes and Protocols for the Use of Proline Benzyl Ester Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of L-Proline benzyl ester hydrochloride as a fundamental building block in solution-phase peptide synthesis. This document outlines the strategic importance of this reagent, detailed experimental protocols for dipeptide synthesis, and methods for the purification and characterization of the resulting products.
Introduction
L-Proline benzyl ester hydrochloride is a widely used derivative of the amino acid proline in which the carboxylic acid group is protected as a benzyl ester and the secondary amine is in the form of a hydrochloride salt.[1] This modification serves two critical purposes in solution-phase peptide synthesis:
-
Carboxyl Group Protection: The benzyl ester prevents the carboxyl group of proline from participating in unwanted side reactions during the coupling of its amino group with another amino acid.[1] This protecting group is stable under the conditions required for peptide bond formation and can be selectively removed later in the synthetic sequence.[2]
-
Improved Handling: The hydrochloride salt form enhances the stability and crystallinity of the compound, making it easier to handle and weigh accurately.[1]
Solution-phase peptide synthesis, while a more traditional approach compared to solid-phase synthesis, offers distinct advantages for the preparation of short peptides and for syntheses where the purification of intermediates is crucial.[3]
Overview of the Synthetic Workflow
The synthesis of a dipeptide using L-Proline benzyl ester hydrochloride typically involves a three-stage process:
-
Coupling: The free secondary amine of L-Proline benzyl ester is coupled with an N-terminally protected amino acid. This reaction is facilitated by a coupling agent.
-
N-Terminal Deprotection: The protecting group on the newly introduced amino acid is removed to expose a free amino group for subsequent coupling, if desired.
-
C-Terminal Deprotection: The benzyl ester protecting group on the proline residue is removed to yield the final dipeptide with a free carboxylic acid.
This workflow is illustrated in the diagram below.
Data Presentation: Coupling Efficiency
The choice of coupling reagent and reaction conditions significantly impacts the yield and purity of the resulting dipeptide. The following table summarizes typical yields for the coupling of N-Boc-protected amino acids with L-Proline benzyl ester hydrochloride using various common coupling methods.
| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | Reaction Time | Yield (%) |
| Boc-L-Ala-OH | DCC | HOBt | NMM | DCM | 12-18 h | ~85 |
| Boc-L-Phe-OH | EDC | HOBt | DIPEA | DCM/DMF | Not Specified | 80-90 |
| Boc-L-Val-OH | HATU | - | DIPEA | DMF | 1-3 h | >90 |
| Boc-Gly-OH | TBTU | - | Et3N | DCM | Overnight | Good to High |
Note: Yields are illustrative and can vary based on specific substrates, reaction conditions, and purification methods.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of a model dipeptide, Boc-Ala-Pro-OBzl.
Materials and Reagents
-
L-Proline benzyl ester hydrochloride
-
N-Boc-L-Alanine (Boc-L-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
Protocol 1: Coupling of Boc-L-Ala-OH with L-Proline benzyl ester hydrochloride
-
Neutralization of L-Proline benzyl ester hydrochloride:
-
In a round-bottom flask, dissolve L-Proline benzyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.
-
Stir the solution for 15-20 minutes at 0 °C.
-
-
Activation of Boc-L-Ala-OH:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
In a small beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the Boc-L-Ala-OH/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
-
Peptide Bond Formation (Coupling):
-
To the activated Boc-L-Ala-OH solution (still at 0 °C), add the previously prepared free amine solution of L-Proline benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[4]
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: N-Terminal Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the purified Boc-Ala-Pro-OBzl in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA.
-
The resulting H-Ala-Pro-OBzl TFA salt can be used directly in the next coupling step after neutralization or can be further purified.
-
Protocol 3: C-Terminal Benzyl Ester Deprotection (Catalytic Hydrogenation)
-
Hydrogenolysis Reaction:
-
Dissolve the protected peptide (e.g., Boc-Ala-Pro-OBzl or H-Ala-Pro-OBzl) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[2]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[6]
-
Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions). Repeat this process three times.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure to yield the deprotected peptide.
-
Visualization of Key Processes
Signaling Pathway of DCC/HOBt Mediated Peptide Coupling
Experimental Workflow for Boc-Ala-Pro-OBzl Synthesis
Conclusion
L-Proline benzyl ester hydrochloride is a valuable and versatile reagent for the incorporation of proline residues in solution-phase peptide synthesis. The protocols outlined in this document provide a robust framework for the successful synthesis of proline-containing dipeptides. Careful selection of coupling reagents, adherence to anhydrous conditions, and diligent monitoring of reaction progress are key to achieving high yields and purity. The methodologies described herein are fundamental to the work of researchers and professionals in the fields of peptide chemistry and drug development.
References
Proline Benzyl Ester Hydrochloride in Asymmetric Aldol Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional catalysis. Among the pioneering organocatalysts, the amino acid L-proline has proven to be remarkably effective in promoting a variety of enantioselective transformations, most notably the asymmetric aldol reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.
While L-proline itself is a highly successful catalyst, its derivatives are often explored to modulate properties such as solubility and steric hindrance. Proline benzyl ester hydrochloride is one such derivative. However, it is crucial to note that this compound is primarily utilized as a chiral building block and a precursor for more complex catalysts rather than as a direct catalyst for asymmetric aldol reactions.[1] The catalytic efficacy of L-proline is widely attributed to the synergistic action of its secondary amine and carboxylic acid functionalities. The esterification of the carboxylic acid in this compound generally leads to a significant decrease in catalytic activity for the aldol reaction, as the acid group is essential for the proposed catalytic cycle.[1]
These application notes will therefore focus on the well-established use of L-proline as the organocatalyst in asymmetric aldol reactions, providing a benchmark and a detailed guide for researchers in the field. The principles and protocols described can serve as a foundation for those wishing to investigate less conventional proline derivatives.
Catalytic Cycle of L-Proline in Asymmetric Aldol Reactions
The widely accepted mechanism for the L-proline-catalyzed asymmetric aldol reaction involves an enamine intermediate. The carboxylic acid group of proline acts as a Brønsted acid/base co-catalyst, activating the electrophile and facilitating the stereoselective carbon-carbon bond formation.
Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.
Experimental Protocols
The following are generalized protocols for L-proline catalyzed asymmetric aldol reactions. Optimization of catalyst loading, solvent, temperature, and reaction time is often necessary for specific substrates.
General Protocol for the Asymmetric Aldol Reaction of an Aldehyde with a Ketone
This protocol is a general starting point for the reaction between an aromatic or aliphatic aldehyde and a ketone like acetone or cyclohexanone.
Caption: General experimental workflow for an L-proline catalyzed aldol reaction.
Materials:
-
L-proline (typically 5-30 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, cyclohexanone; often used as solvent or in excess)
-
Solvent (e.g., DMSO, DMF, CH3CN, or neat)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (e.g., 0.2 mmol, 20 mol%) in the chosen solvent (e.g., 2 mL of DMSO), add the ketone (e.g., 5.0 mmol if not the solvent).
-
Add the aldehyde (1.0 mmol) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.[2]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Data Presentation
The performance of L-proline as a catalyst in the asymmetric aldol reaction is highly dependent on the substrates and reaction conditions. The following tables summarize representative data from the literature for the reaction of various aldehydes with ketones.
Table 1: L-Proline Catalyzed Aldol Reaction of Aromatic Aldehydes with Acetone
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | 76 |
| 2 | Benzaldehyde | 20 | Neat | 24 | 97 | 72 |
| 3 | 2-Nitrobenzaldehyde | 30 | DMSO/Acetone (4:1) | - | - | - |
Data is illustrative and compiled from various sources.[3][4]
Table 2: L-Proline Catalyzed Aldol Reaction of Aldehydes with Cyclohexanone
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti) (%) |
| 1 | 4-Nitrobenzaldehyde | 10 | MeOH/H2O | 30 | 78 | 90:10 | 95 |
| 2 | Benzaldehyde | 10 | MeOH/H2O | 30 | 78 | 90:10 | 95 |
Data is illustrative and compiled from various sources.[2]
Conclusion
L-proline is a highly effective and versatile organocatalyst for asymmetric aldol reactions, providing a straightforward and environmentally benign method for the synthesis of chiral β-hydroxy carbonyl compounds. While its derivative, this compound, is an important chiral building block, its direct application as a catalyst in this transformation is limited due to the crucial role of the free carboxylic acid in the catalytic cycle. The protocols and data presented herein for L-proline catalyzed reactions provide a solid foundation for researchers and drug development professionals to apply this powerful synthetic methodology. Further exploration of modified proline catalysts, potentially derived from this compound, remains an active area of research aimed at enhancing catalytic activity and selectivity.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application of L-Proline Benzyl Ester Hydrochloride in Asymmetric Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Proline benzyl ester hydrochloride serves as a crucial chiral building block in asymmetric organocatalysis. While its direct application as a catalyst in Michael addition reactions is limited due to modest stereoselectivity, it is an invaluable precursor for the synthesis of highly efficient chiral organocatalysts. This application note details the synthesis of a powerful diarylprolinol-derived catalyst from L-proline benzyl ester hydrochloride and its subsequent application in the asymmetric Michael addition of aldehydes to nitroolefins. This class of catalysts is renowned for its ability to facilitate the formation of carbon-carbon bonds with high stereocontrol, affording chiral products that are pivotal intermediates in pharmaceutical synthesis.
The benzyl ester protection of the carboxylic acid in L-proline allows for selective modification at the pyrrolidine nitrogen, a key step in the elaboration of more complex and effective catalysts. The subsequent transformation of the ester into a diarylcarbinol moiety yields a catalyst scaffold capable of activating substrates through enamine formation, while the bulky diaryl group provides a well-defined chiral environment to direct the stereochemical outcome of the reaction.
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol from L-Proline Benzyl Ester Hydrochloride
A key catalyst derived from L-proline benzyl ester hydrochloride is (S)-α,α-diphenyl-2-pyrrolidinemethanol. The synthesis involves the addition of a Grignard reagent to the proline ester.
Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (3.2 g, 132 mmol) are placed. A small crystal of iodine is added, and the flask is gently heated under a nitrogen atmosphere. A solution of bromobenzene (13.8 mL, 132 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Grignard Reaction: The solution of phenylmagnesium bromide is cooled to 0 °C. A solution of L-proline benzyl ester hydrochloride (10.0 g, 41.3 mmol) in anhydrous THF (100 mL) is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.
Synthesis of the Active Catalyst: (S)-Trimethylsilyloxy-diphenyl(pyrrolidin-2-yl)methane
For enhanced catalytic activity and stability, the hydroxyl group of (S)-α,α-diphenyl-2-pyrrolidinemethanol is often protected with a silyl group.
Experimental Protocol: Silylation of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (5.0 g, 19.7 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, triethylamine (4.1 mL, 29.6 mmol) is added.
-
The solution is cooled to 0 °C, and trimethylsilyl chloride (3.0 mL, 23.6 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water (20 mL), and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the silyl-protected catalyst, which can often be used without further purification.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The synthesized diarylprolinol silyl ether is a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroolefins, yielding valuable γ-nitro aldehydes with high diastereo- and enantioselectivity.[1][2][3]
General Experimental Protocol
-
To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the aldehyde (1.5 mmol).
-
The diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
Quantitative Data Summary
The following table summarizes the results for the asymmetric Michael addition of various aldehydes to different nitroolefins using a diarylprolinol silyl ether catalyst.
| Entry | Aldehyde (R¹) | Nitroolefin (R²) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | Toluene | RT | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | β-Nitrostyrene | CH₂Cl₂ | 0 | 48 | 92 | 96:4 | 99 |
| 3 | Pentanal | β-Nitrostyrene | Toluene | RT | 20 | 98 | 97:3 | >99 |
| 4 | Isovaleraldehyde | β-Nitrostyrene | Toluene | RT | 36 | 90 | 98:2 | 97 |
| 5 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | Toluene | RT | 24 | 93 | 94:6 | 96 |
| 6 | Propanal | (E)-2-(2-Nitrovinyl)furan | CH₂Cl₂ | 0 | 48 | 88 | 92:8 | 95 |
Visualizations
Caption: Synthesis of the diarylprolinol silyl ether catalyst.
Caption: Experimental workflow for the asymmetric Michael addition.
References
Application Notes and Protocols: Protecting Group Strategies Involving Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Proline benzyl ester hydrochloride is a pivotal derivative of the amino acid L-proline, widely utilized in organic synthesis and pharmaceutical research.[1] Its primary application lies in peptide synthesis, where the benzyl ester serves as a robust protecting group for the carboxylic acid functionality.[2] This protection prevents undesirable side reactions, such as self-polymerization, during the formation of peptide bonds.[2] The hydrochloride salt form enhances the compound's stability, rendering it a crystalline solid that is easy to handle and store.[2] These application notes provide an in-depth overview of the strategic use of L-proline benzyl ester hydrochloride, complete with detailed experimental protocols and comparative data to guide researchers in its effective implementation.
Application Notes
Physicochemical Properties
L-Proline benzyl ester hydrochloride is a white to off-white crystalline powder.[1] It is soluble in organic solvents like methanol and ethanol, and slightly soluble in water.[1]
| Property | Value | Reference |
| CAS Number | 16652-71-4 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.71 g/mol | [3] |
| Melting Point | 142.1-144.0 °C | [1] |
| Appearance | White crystalline powder | [1] |
Applications in Peptide Synthesis
The benzyl ester of proline is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS):
In solution-phase synthesis, L-proline benzyl ester hydrochloride serves as the C-terminal starting material.[4] The benzyl ester protects the carboxyl group while the free secondary amine is available for coupling with an N-terminally protected amino acid.[3] This method is particularly advantageous for the synthesis of short peptides as it allows for the purification of intermediates at each step.[4]
Solid-Phase Peptide Synthesis (SPPS):
While less common than in solution-phase, proline benzyl ester can be utilized in SPPS. The protected amino acid is typically attached to a resin, and the peptide chain is elongated. The benzyl group is generally removed at the final cleavage step.
Synthesis of Cyclic Peptides:
The unique constrained structure of proline makes its derivatives, like the benzyl ester, valuable in the synthesis of cyclic peptides.[2] These peptides often exhibit enhanced biological activity and metabolic stability.[2]
Role as a Chiral Precursor
L-Proline benzyl ester hydrochloride is a key starting material for the synthesis of more complex chiral catalysts and enantiomerically pure compounds.[3] While L-proline itself is a well-known organocatalyst, its derivatives are often developed to improve solubility in organic solvents and to modify catalytic activity.[3]
Orthogonal Protecting Group Strategies
The benzyl ester protecting group is compatible with several N-terminal protecting groups, allowing for orthogonal or quasi-orthogonal protection schemes. This is crucial for the selective deprotection of one group without affecting the other.[5]
-
Boc/Bzl Strategy: In this quasi-orthogonal approach, the N-terminal Boc (tert-butyloxycarbonyl) group is removed with mild acid (e.g., trifluoroacetic acid - TFA), while the benzyl ester is stable to these conditions. The benzyl group is typically removed at a later stage by catalytic hydrogenation.[5]
-
Fmoc/Bzl Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile (removed by piperidine), whereas the benzyl ester is stable to these conditions. This allows for the selective deprotection of the N-terminus during peptide chain elongation, with the benzyl group removed in the final deprotection step.
Experimental Protocols
Protocol 1: Synthesis of L-Proline Benzyl Ester Hydrochloride
This protocol describes two common methods for the synthesis of L-proline benzyl ester hydrochloride.
Method A: Thionyl Chloride-Mediated Esterification [1]
This is a classical one-pot reaction.
-
Materials: L-proline, benzyl alcohol, thionyl chloride (SOCl₂), diethyl ether.
-
Procedure:
-
Under a nitrogen atmosphere, cool benzyl alcohol (15 equivalents) to 0 °C.
-
Slowly add thionyl chloride (2.1 equivalents) dropwise.
-
Add L-proline (1 equivalent) to the mixture.
-
Stir the reaction at 0 °C for 2 hours.
-
Allow the mixture to warm to room temperature and continue stirring for 48 hours.
-
Pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Method B: Metal Chloride Catalyzed Esterification [6]
This method avoids the use of the highly reactive thionyl chloride.
-
Materials: L-proline, benzyl alcohol, anhydrous ferric chloride (FeCl₃), hydrogen chloride (HCl) gas, dichloroethane.
-
Procedure:
-
Suspend L-proline (1 equivalent) and anhydrous FeCl₃ (1 equivalent) in dichloroethane.
-
Bubble dry HCl gas through the suspension at room temperature for 30 minutes.
-
Add benzyl alcohol (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture with azeotropic removal of water.
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Cool the filtrate and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., dichloroethane/ether).
-
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol outlines the coupling of an N-protected amino acid to L-proline benzyl ester hydrochloride.[7]
-
Materials: N-Boc-Alanine, L-proline benzyl ester hydrochloride, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-Alanine (1 equivalent) and L-proline benzyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (2.2 equivalents) to neutralize the hydrochloride and for the coupling reaction.
-
Add TBTU (1.1 equivalents) as the coupling reagent.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up the reaction by washing the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide (N-Boc-Ala-Pro-OBzl) by flash chromatography.
-
Protocol 3: Deprotection of the Benzyl Ester Group
The most common method for benzyl ester deprotection is catalytic hydrogenation.[8]
-
Materials: Protected peptide (e.g., N-Boc-Ala-Pro-OBzl), 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the benzyl ester-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected peptide (N-Boc-Ala-Pro-OH).
-
Data Presentation
The following tables summarize typical yields and reaction conditions for the described protocols.
Table 1: Synthesis of L-Proline Benzyl Ester Hydrochloride
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| A | L-Proline, Benzyl Alcohol, SOCl₂ | Benzyl Alcohol | 0°C to RT | 50 h | 93% | [1] |
| B | L-Proline, Benzyl Alcohol, FeCl₃, HCl(g) | Dichloroethane | Reflux | - | 75.3% | [6] |
Table 2: Dipeptide Synthesis and Deprotection
| Step | Reactants | Reagents | Solvent | Yield | Reference |
| Coupling | N-Boc-Ala, H-Pro-OBzl·HCl | TBTU, Et₃N | DCM | High | [7] |
| Deprotection | N-Boc-Ala-Pro-OBzl | H₂, 10% Pd/C | Methanol | Quantitative | [8] |
Workflow Visualization
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Proline-Derived Catalysts from Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel, highly efficient proline-derived organocatalysts, utilizing L-proline benzyl ester hydrochloride as a readily available starting material. These catalysts are designed to overcome some of the limitations of L-proline, such as poor solubility in organic solvents and high catalyst loading requirements.[1] The protocols outlined below describe the synthesis of two distinct classes of catalysts: L-Prolinamide derivatives and N-Sulfonylpyrrolidine-2-carboxamide derivatives .
The strategic use of L-proline benzyl ester hydrochloride allows for the selective modification of the secondary amine on the pyrrolidine ring, while the carboxyl group remains protected as a benzyl ester. This approach enables the synthesis of a diverse range of chiral catalysts for various asymmetric transformations, including aldol and Michael reactions.
Synthesis of L-Prolinamide Catalysts
L-prolinamides are a class of effective organocatalysts for direct asymmetric aldol reactions. By converting the carboxylic acid of proline to an amide, the catalytic properties can be finely tuned. In particular, prolinamides derived from chiral amino alcohols have demonstrated high enantioselectivities in the aldol reactions of both aromatic and aliphatic aldehydes.[2]
Experimental Protocol: Synthesis of (S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide
This protocol details the synthesis of a highly enantioselective L-prolinamide catalyst.
Materials:
-
L-Proline benzyl ester hydrochloride
-
(1S,2S)-(+)-2-Amino-1,2-diphenylethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Amide Coupling
-
To a solution of L-proline benzyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add (1S,2S)-(+)-2-Amino-1,2-diphenylethanol (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes) to afford the N-protected prolinamide.
Step 2: Deprotection of the Benzyl Ester
-
Dissolve the purified product from Step 1 in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final catalyst, (S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide, as a white solid.
Catalytic Performance of L-Prolinamide in Asymmetric Aldol Reactions
The synthesized L-prolinamide catalyst has been shown to be highly effective in the asymmetric aldol reaction between various aldehydes and acetone.[2]
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 85 | 93 |
| Benzaldehyde | 82 | 90 |
| Isovaleraldehyde | 75 | >99 |
| Cyclohexanecarboxaldehyde | 80 | 98 |
Table 1: Performance of (S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide in the asymmetric aldol reaction.[2]
Synthesis of N-Sulfonylpyrrolidine-2-carboxamide Catalysts
N-Sulfonylpyrrolidine-2-carboxamides represent another important class of proline-derived organocatalysts. The introduction of a sulfonamide group can enhance the catalyst's acidity and its ability to act as a hydrogen bond donor, leading to improved stereoselectivity in asymmetric reactions.
Experimental Protocol: Synthesis of (S)-N-(p-Tolylsulfonyl)pyrrolidine-2-carboxamide
This protocol outlines the synthesis of an N-sulfonylpyrrolidine-2-carboxamide catalyst.
Materials:
-
L-Proline benzyl ester hydrochloride
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (7 N in methanol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: N-Sulfonylation
-
Suspend L-proline benzyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at 0 °C for 15 minutes.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes) to yield benzyl (S)-1-(tosyl)pyrrolidine-2-carboxylate.
Step 2: Amidation
-
Dissolve the purified product from Step 1 in a 7 N solution of ammonia in methanol.
-
Stir the solution in a sealed tube at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (DCM/MeOH) to afford (S)-N-(p-tolylsulfonyl)pyrrolidine-2-carboxamide as a white solid.
Catalytic Performance of N-Sulfonylpyrrolidine-2-carboxamide in Asymmetric Michael Additions
This class of catalysts has shown good performance in asymmetric Michael additions.
| Michael Acceptor | Michael Donor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| trans-β-Nitrostyrene | Cyclohexanone | 92 | 95:5 | 94 |
| trans-β-Nitrostyrene | Acetone | 85 | - | 88 |
| 2-Cyclohexen-1-one | Diethyl malonate | 95 | - | 91 |
Table 2: Representative performance of an N-sulfonylpyrrolidine-2-carboxamide catalyst in the asymmetric Michael addition.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of the described proline-derived catalysts.
Caption: Workflow for the synthesis of an L-Prolinamide catalyst.
Caption: Workflow for the synthesis of an N-Sulfonylpyrrolidine-2-carboxamide catalyst.
Signaling Pathway of Proline-Based Catalysis
The catalytic cycle of proline and its derivatives in asymmetric reactions, such as the aldol reaction, generally proceeds through an enamine intermediate. The catalyst reacts with a carbonyl donor to form a nucleophilic enamine, which then attacks the electrophilic carbonyl acceptor. Subsequent hydrolysis releases the product and regenerates the catalyst. The substituents on the proline ring play a crucial role in the stereochemical outcome of the reaction by influencing the transition state geometry.
Caption: Generalized catalytic cycle for proline-derived catalysts in an aldol reaction.
References
Application Notes and Protocols: The Use of L-Proline Benzyl Ester Hydrochloride in Enantioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Proline and its derivatives have become powerful tools in organocatalysis, facilitating a wide range of enantioselective transformations. L-Proline benzyl ester hydrochloride serves as a key chiral building block for the synthesis of more sophisticated and often more effective second-generation organocatalysts.[1] The benzyl ester group protects the carboxylic acid and enhances solubility in organic solvents, making it an ideal starting material for catalyst modification.[1]
This document outlines the experimental setup for utilizing L-Proline benzyl ester hydrochloride as a precursor to a catalytically active L-prolinamide. Subsequently, a detailed protocol for the application of this derived catalyst in an asymmetric aldol reaction is provided.
Part 1: Synthesis of a Prolinamide-Based Organocatalyst
A common strategy to enhance the catalytic activity and selectivity of proline is to convert it into a prolinamide. The amide functionality can participate in hydrogen bonding, which is crucial for organizing the transition state and achieving high enantioselectivity.[2] This protocol describes the synthesis of (S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide, a highly effective catalyst for asymmetric aldol reactions, starting from L-Proline benzyl ester.
Experimental Protocol: Synthesis of (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide
This two-step process involves the coupling of L-Proline benzyl ester with a chiral amino alcohol, followed by the deprotection of the benzyl ester.
Step 1: Amide Coupling
-
Reagents:
-
L-Proline benzyl ester hydrochloride (1.0 eq)
-
(1S,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of L-Proline benzyl ester hydrochloride in anhydrous DCM, add triethylamine at 0 °C and stir for 15 minutes.
-
Add (1S,2S)-(-)-2-Amino-1,2-diphenylethanol, HOBt, and EDC to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Benzyl Ester Deprotection (Hydrogenolysis)
-
Reagents:
-
Coupled product from Step 1
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the purified product from Step 1 in methanol.
-
Add 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final catalyst, (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide.
-
Logical Workflow for Catalyst Synthesis
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of L-Proline Benzyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Proline benzyl ester hydrochloride is a crucial building block in synthetic organic chemistry, most notably in peptide synthesis and as a precursor for various chiral ligands and catalysts.[1][2] Its benzyl ester group serves as a convenient protecting group for the carboxylic acid functionality of proline, which can be readily removed under mild hydrogenolysis conditions. This document provides detailed protocols for the large-scale synthesis and purification of L-Proline benzyl ester hydrochloride, along with relevant technical data and safety considerations.
I. Synthetic Methodologies
Several methods for the synthesis of L-Proline benzyl ester hydrochloride have been reported. The classical approach involves the direct esterification of L-proline with benzyl alcohol using a dehydrating agent or catalyst. For large-scale production, factors such as cost, safety, yield, and environmental impact are critical considerations.
Thionyl Chloride-Mediated Esterification
This is a widely cited and effective laboratory-scale method that can be adapted for larger scales.[3][4] The reaction proceeds by the in-situ formation of the acid chloride, which then reacts with benzyl alcohol.
Reaction Scheme:
L-Proline + Benzyl Alcohol --(SOCl₂)--> L-Proline Benzyl Ester Hydrochloride
Key Advantages:
Challenges for Scale-up:
-
Use of thionyl chloride, which is a hazardous and corrosive reagent.[1]
-
Evolution of sulfur dioxide and hydrogen chloride gases requires appropriate scrubbing systems.
-
The reaction can be exothermic and requires careful temperature control.[5]
Metal Chloride Catalyzed Esterification with Azeotropic Water Removal
An alternative, more industrial-friendly method involves the use of a metal chloride catalyst (e.g., FeCl₃) and the azeotropic removal of water to drive the esterification equilibrium towards the product.[5] This method avoids the use of thionyl chloride, making it a safer and more environmentally benign option for large-scale synthesis.[5]
Key Advantages:
-
Avoids hazardous reagents like thionyl chloride.[5]
-
Suitable for industrial production due to lower cost and improved safety profile.[5]
-
The catalyst can potentially be recovered and reused.[5]
Challenges for Scale-up:
-
Requires a system for azeotropic distillation.
-
Reaction times can be longer compared to the thionyl chloride method.
II. Experimental Protocols
Protocol 1: Large-Scale Synthesis via Thionyl Chloride-Mediated Esterification
This protocol is based on established laboratory procedures and is suitable for scale-up with appropriate engineering controls.[3][4]
Materials:
-
L-Proline
-
Benzyl Alcohol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (anhydrous)
-
Nitrogen gas supply
-
Large glass-lined reactor with overhead stirring, dropping funnel, and temperature control.
-
Scrubber system for acidic gases.
Procedure:
-
Reactor Setup: The reactor is charged with benzyl alcohol and cooled to 0 °C under a nitrogen atmosphere with continuous stirring.
-
Reagent Addition: Thionyl chloride is added dropwise to the cold benzyl alcohol, ensuring the temperature is maintained at 0 °C. This step is highly exothermic.
-
Addition of L-Proline: Once the thionyl chloride addition is complete, L-proline is added portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to slowly warm to room temperature and stirred for an additional 48 hours.[3][4]
-
Product Isolation (Crystallization): The reaction mixture is then slowly poured into a separate vessel containing anhydrous diethyl ether with vigorous stirring. This will cause the product to precipitate.[3][4]
-
Crystallization: The suspension is stored at a low temperature (-20 °C) for several hours to complete the crystallization process.[3]
-
Filtration and Drying: The crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield L-Proline benzyl ester hydrochloride as a white solid.[3][4]
Experimental Workflow Diagram:
References
- 1. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 2. valencelabs.co [valencelabs.co]
- 3. chemicalbook.com [chemicalbook.com]
- 4. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 5. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the Pyrrolidine Ring of Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the targeted functionalization of the pyrrolidine ring of L-proline benzyl ester hydrochloride. This versatile building block is a cornerstone in the synthesis of a wide array of biologically active molecules, including peptide mimics, therapeutic agents, and chiral catalysts. The protocols outlined herein describe key transformations at the C2, C3, C4, and C5 positions of the proline ring, enabling the synthesis of diverse and structurally complex proline analogs.
Introduction
Proline and its derivatives are integral components of numerous natural products and pharmaceuticals.[1] The unique conformational constraints imposed by the pyrrolidine ring are crucial for the biological activity of many peptides and small molecules.[1] Functionalization of the proline scaffold allows for the fine-tuning of these conformational properties and the introduction of pharmacophoric elements, making it a subject of significant interest in medicinal chemistry and drug discovery. Proline benzyl ester hydrochloride serves as an excellent starting material for these modifications, with the benzyl ester providing robust protection of the carboxylic acid and the hydrochloride salt ensuring stability and ease of handling.[1]
Functionalized proline analogs have shown significant potential in various therapeutic areas. For instance, they are key components of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, and they play a role in modulating the CXCR4 signaling pathway, which is implicated in cancer metastasis and HIV entry.[2][3][4]
I. Functionalization at the C4-Position
The C4-position of the pyrrolidine ring is a common site for modification, often starting from the readily available 4-hydroxy-L-proline.
Oxidation of 4-Hydroxyproline to 4-Oxoproline
The oxidation of the hydroxyl group at the C4-position to a ketone provides a versatile intermediate for further functionalization, such as alkylation or the introduction of other nucleophiles. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.[5][6]
Experimental Protocol: Swern Oxidation of N-Boc-4-hydroxy-L-proline benzyl ester
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-4-hydroxy-L-proline benzyl ester (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-4-oxo-L-proline benzyl ester.
Quantitative Data for C4-Oxidation
| Starting Material | Product | Oxidizing Agent | Yield (%) | Reference |
| N-Boc-4-hydroxy-L-proline benzyl ester | N-Boc-4-oxo-L-proline benzyl ester | DMSO, Oxalyl chloride | >90 | [5][6] |
Workflow for Swern Oxidation
Caption: Swern oxidation workflow for 4-oxoproline synthesis.
Mitsunobu Reaction for C4-Substitution
The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group at the C4-position and the introduction of various nucleophiles, such as azide, phthalimide, or carboxylates.[7][8][9]
Experimental Protocol: Synthesis of N-Boc-4-azido-L-proline benzyl ester
-
Dissolve N-Boc-trans-4-hydroxy-L-proline benzyl ester (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (DPPA) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-cis-4-azido-L-proline benzyl ester.
Quantitative Data for C4-Mitsunobu Reaction
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| N-Boc-trans-4-hydroxy-L-proline benzyl ester | DPPA | N-Boc-cis-4-azido-L-proline benzyl ester | ~85 | [9] |
| N-Boc-trans-4-hydroxy-L-proline benzyl ester | Phthalimide | N-Boc-cis-4-phthalimido-L-proline benzyl ester | 80-90 | [7] |
Workflow for Mitsunobu Reaction
Caption: Mitsunobu reaction for C4-functionalization.
II. Functionalization at the C2 (α)-Position
The α-position of proline can be functionalized through the generation of a proline enolate followed by reaction with an electrophile.
Experimental Protocol: Diastereoselective Alkylation of N-Boc-L-proline benzyl ester
-
To a solution of N-Boc-L-proline benzyl ester (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the α-alkylated proline derivative.
Quantitative Data for C2-Alkylation
| Starting Material | Electrophile | Product | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| N-Boc-L-proline benzyl ester | Benzyl bromide | N-Boc-α-benzyl-L-proline benzyl ester | Varies with conditions | 60-80 | [10] |
| N-Boc-L-proline benzyl ester | Methyl iodide | N-Boc-α-methyl-L-proline benzyl ester | Varies with conditions | 70-90 | [10] |
Workflow for Diastereoselective Alkylation
Caption: α-Alkylation of N-Boc-proline benzyl ester.
III. Functionalization at the C3-Position
Direct C-H functionalization is a powerful tool for the modification of the proline ring. Palladium-catalyzed C(sp³)–H arylation allows for the introduction of aryl groups at the C3-position.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of N-Acyl-L-proline amide
Note: This protocol is adapted for a proline benzyl ester derivative by first converting it to a suitable amide directing group.
-
Amide Formation: Couple N-Boc-L-proline with 8-aminoquinoline using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA) to form the N-(quinolin-8-yl)amide.
-
C-H Arylation: To a mixture of the N-(quinolin-8-yl)amide derivative (1.0 eq.), aryl iodide (e.g., 4-iodotoluene) (1.5 eq.), and silver acetate (2.0 eq.) in a suitable solvent (e.g., toluene), add palladium(II) acetate (10 mol%).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 3-arylproline derivative.
Quantitative Data for C3-Arylation
| Substrate | Aryl Halide | Product | Yield (%) | Reference |
| N-Cbz-L-proline-AQ | 4-iodotoluene | cis-N-Cbz-3-(p-tolyl)-L-proline-AQ | 55 (conversion) | [11] |
| N-Cbz-L-proline-AQ | Iodobenzene | cis-N-Cbz-3-phenyl-L-proline-AQ | - | [11] |
| (AQ = 8-aminoquinoline) |
Workflow for C3-Arylation
Caption: Palladium-catalyzed C3-arylation workflow.
IV. Functionalization at the C5-Position
The C5-position can be functionalized to produce pyroglutamic acid (5-oxo-proline) derivatives, which are important chiral building blocks.
Experimental Protocol: Synthesis of N-Boc-5-oxo-L-proline benzyl ester
Note: This protocol involves the cyclization of a glutamic acid derivative.
-
To a solution of N-Boc-L-glutamic acid α-benzyl ester (1.0 eq.) in anhydrous THF, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-5-oxo-L-proline benzyl ester.
Quantitative Data for C5-Oxo-proline Formation
| Starting Material | Product | Coupling Reagent | Yield (%) | Reference |
| N-Boc-L-glutamic acid α-benzyl ester | N-Boc-5-oxo-L-proline benzyl ester | DCC | High | [12] |
Workflow for 5-Oxo-proline Synthesis
Caption: Synthesis of N-Boc-5-oxo-L-proline benzyl ester.
V. Biological Applications and Signaling Pathways
Functionalized proline derivatives are crucial in modulating various biological pathways.
DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Proline-containing molecules are often found in DPP-4 inhibitors as they mimic the natural substrates of the enzyme.[2][13]
Signaling Pathway of DPP-4 Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXC Chemokine Ligand 12 Facilitates Gi Protein Binding to CXC Chemokine Receptor 4 by Stabilizing Packing of the Proline–Isoleucine–Phenylalanine Motif: Insights from Automated Path Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXC Chemokine Ligand 12 Facilitates Gi Protein Binding to CXC Chemokine Receptor 4 by Stabilizing Packing of the Proline-Isoleucine-Phenylalanine Motif: Insights from Automated Path Searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor solubility of Proline benzyl ester hydrochloride in non-polar solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Proline benzyl ester hydrochloride in non-polar solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is a salt of an amino acid ester. The presence of the hydrochloride salt makes the molecule ionic and thus highly polar. Non-polar solvents, such as dichloromethane, toluene, and hexane, are poor at solvating charged species, leading to low solubility. The solubility is generally limited to more polar organic solvents like methanol and ethanol.[1][2][3]
Q2: What are the common non-polar solvents in which this compound exhibits poor solubility?
A2: this compound shows limited solubility in a range of common non-polar and weakly polar organic solvents, including but not limited to:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Benzene
-
Hexane
-
Diethyl ether[4]
-
Ethyl acetate
Q3: Can I use the free base, L-Proline benzyl ester, to improve solubility?
A3: Yes, the free base (L-Proline benzyl ester) is significantly more soluble in non-polar organic solvents than its hydrochloride salt. The free amine is less polar than the ammonium salt. Often, the most effective strategy is to generate the free base in situ just before or during your reaction.
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help with solubility issues?
A4: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., a solid salt and a liquid organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur.[5][6] This is particularly useful for reactions involving salts like this compound in non-polar solvents, as the catalyst can bring the deprotonated amino ester into the organic phase to react.[5]
Q5: Is it possible to run a reaction if the this compound doesn't fully dissolve?
A5: Yes, it is often possible to run the reaction as a suspension (a heterogeneous mixture). In such cases, a small amount of the dissolved starting material reacts, and as it is consumed, more of the suspended solid dissolves to maintain the equilibrium, driving the reaction to completion. This approach may require longer reaction times and efficient stirring.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the chosen non-polar solvent.
This guide provides a step-by-step approach to address the poor solubility of this compound in non-polar reaction media.
Caption: Decision workflow for addressing poor solubility.
Strategy 1: In-situ Free-Basing
Principle: Convert the hydrochloride salt to its more soluble free base form directly in the reaction vessel.
When to use: This is often the most effective method, provided the base used does not interfere with the desired reaction.
Experimental Protocol:
-
Setup: To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the non-polar solvent (e.g., dichloromethane or toluene).
-
Base Addition: Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a stoichiometric amount (typically 1.0 to 1.2 equivalents) to neutralize the hydrochloride.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. The solid this compound should gradually dissolve as it is converted to the free base.
-
Proceed with Reaction: Once the solution becomes homogeneous or the solid has largely dissolved, proceed with the addition of other reagents to carry out your reaction.
Troubleshooting:
-
Solid remains: If some solid persists, it might be the triethylammonium chloride byproduct, which is often poorly soluble in non-polar solvents. This usually does not interfere with the reaction. You can also try adding a slight excess of the base.
-
Reaction failure: The chosen base might be interfering with your reaction. Consider a different, more hindered base, or explore other strategies.
Strategy 2: Phase-Transfer Catalysis (PTC)
Principle: Use a phase-transfer catalyst to transport the deprotonated proline ester into the organic phase where it can react. This is particularly effective for alkylation reactions.[5][7]
When to use: Ideal for reactions of the proline ester with electrophiles, especially when using an inorganic base in a biphasic system (solid-liquid or liquid-liquid).
Experimental Protocol (for Alkylation):
-
Reactants: In a round-bottom flask, suspend this compound (1.0 eq.), the alkylating agent (e.g., benzyl bromide, 1.1 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 0.1 eq.) in a non-polar solvent like toluene or a mixture of toluene and dichloromethane.[5]
-
Base: Add a solid inorganic base such as powdered potassium hydroxide or potassium carbonate (2.0-3.0 eq.). For some reactions, a concentrated aqueous solution of the base (e.g., 50% NaOH) can be used, creating a liquid-liquid biphasic system.[5]
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC/LC-MS. Vigorous stirring is crucial to ensure efficient transfer between phases.
-
Work-up: Upon completion, filter off the solid base (if used). Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the product.
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Strategy 3: Co-solvent System
Principle: Add a small amount of a polar, miscible co-solvent to the non-polar solvent to increase the overall polarity of the medium just enough to dissolve the hydrochloride salt.
When to use: When in-situ free-basing or PTC is not desirable, and the reaction can tolerate a small amount of a polar solvent.
Experimental Protocol:
-
Initial Suspension: Suspend this compound in the primary non-polar solvent (e.g., toluene).
-
Co-solvent Addition: While stirring, add a polar aprotic co-solvent such as acetonitrile or a polar protic co-solvent like isopropanol dropwise until the solid dissolves. Use the minimum amount of co-solvent necessary.
-
Reaction: Once a homogeneous solution is obtained, proceed with your reaction.
Troubleshooting:
-
Too much co-solvent: Using a large amount of the polar co-solvent may alter the desired reactivity or selectivity of your reaction. It is crucial to perform small-scale test reactions to determine the optimal solvent ratio.
Strategy 4: Running the Reaction as a Suspension
Principle: Proceed with the reaction in a heterogeneous mixture, relying on the dissolution of the starting material as the reaction progresses (Le Chatelier's principle).
When to use: As a last resort, when other methods are not feasible or interfere with the reaction. This method is often successful but may require longer reaction times.
Experimental Protocol:
-
Setup: Charge the reaction vessel with the non-polar solvent, this compound, and any other solid reagents.
-
Stirring: Ensure vigorous and efficient stirring to maximize the surface area of the suspended solid. A mechanical stirrer is often more effective than a magnetic stir bar for larger scale reactions.
-
Reaction: Add any liquid reagents and heat the reaction to the desired temperature.
-
Monitoring: Monitor the disappearance of the solid starting material and the formation of the product by taking aliquots of the reaction mixture (including the suspended solid), dissolving them in a suitable solvent for analysis (e.g., methanol for TLC), and analyzing.
Troubleshooting:
-
Stalled reaction: If the reaction stalls, it could be due to the product coating the surface of the starting material, preventing further dissolution. In such cases, intermittent sonication might help to break up the solid particles.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Free Base in Various Solvents
| Compound | Solvent | Polarity | Solubility | Notes |
| This compound | Water | High | Miscible | The hydrochloride salt is highly soluble in water.[2] |
| Methanol | High | Soluble | Readily dissolves in polar protic solvents.[1] | |
| Ethanol | High | Soluble | Good solubility, similar to methanol.[1] | |
| Dichloromethane (DCM) | Medium | Very Poorly Soluble | Often forms a suspension. | |
| Toluene | Low | Insoluble | Essentially insoluble at room temperature. | |
| Diethyl Ether | Low | Insoluble | Used as an anti-solvent for precipitation during synthesis.[4] | |
| Hexane | Low | Insoluble | Insoluble in aliphatic hydrocarbons. | |
| L-Proline benzyl ester (Free Base) | Dichloromethane (DCM) | Medium | Soluble | The free base is significantly more soluble than the HCl salt. |
| Toluene | Low | Soluble | Good solubility for reactions in aromatic hydrocarbon solvents. | |
| Diethyl Ether | Low | Soluble | ||
| Hexane | Low | Sparingly Soluble | May require a co-solvent for complete dissolution. |
References
- 1. valencelabs.co [valencelabs.co]
- 2. Page loading... [guidechem.com]
- 3. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 4. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting common side reactions in Proline benzyl ester hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Proline benzyl ester hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the common causes?
A1: Several factors can contribute to poor yields in this synthesis. Here are the primary aspects to investigate:
-
Incomplete Reaction: The esterification of proline is an equilibrium process. Insufficient reaction time or inadequate water removal can prevent the reaction from reaching completion. Ensure you are following the recommended reaction times and using an effective method for water removal, such as azeotropic distillation if the protocol calls for it.[1]
-
Moisture Contamination: The presence of water can drive the equilibrium back towards the reactants, hydrolyzing the ester as it forms. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. If generating HCl gas, it should be dried before bubbling into the reaction mixture.
-
Reagent Quality: The purity of starting materials is crucial. L-proline should be of high purity, and benzyl alcohol should be free of significant impurities like benzaldehyde. Thionyl chloride can decompose over time; use a fresh or properly stored bottle.
-
Insufficient Acid Catalyst: Whether using thionyl chloride or HCl gas, an insufficient amount of the acid catalyst will result in an incomplete reaction. Ensure accurate measurement and addition of the acidic reagent.
Issue 2: Presence of Impurities in the Final Product
Q2: My final product is not pure. What are the likely side products and how can I avoid them?
A2: Several side reactions can lead to impurities. Here are the most common culprits and how to mitigate them:
-
Unreacted Starting Materials: If the reaction is incomplete, you will have unreacted L-proline and benzyl alcohol in your crude product.
-
Troubleshooting: Increase reaction time, ensure anhydrous conditions, and verify the amount of acid catalyst used. Purification via recrystallization can help remove these impurities.[2]
-
-
Diketopiperazine Formation: Proline can dimerize to form a cyclic dipeptide, also known as a diketopiperazine (DKP). This is more common when proline is a penultimate amino acid in peptide synthesis but can occur under certain conditions during esterification.[3][4][5][6]
-
Troubleshooting: This side reaction is often promoted by heat. Maintaining the recommended temperature profile, especially during the initial stages of the reaction, is critical.
-
-
Racemization: The chiral center of L-proline can be susceptible to racemization, leading to the formation of D-proline benzyl ester hydrochloride.
-
Troubleshooting: The choice of reagents can significantly impact racemization. While the direct esterification with thionyl chloride is a common method, be aware that in peptide synthesis, the use of carbodiimides with HOBt in DMF is known to cause extensive racemization of proline.[7][8] Sticking to established protocols and avoiding harsh basic or acidic conditions during workup can minimize this side reaction.
-
-
Byproducts from Thionyl Chloride and Benzyl Alcohol: Thionyl chloride can react with benzyl alcohol to form benzyl chloride and benzyl sulfite as byproducts.[9][10][11]
-
Troubleshooting: Slow, controlled addition of thionyl chloride at low temperatures (e.g., 0 °C) is crucial to minimize the formation of these byproducts.
-
Issue 3: Product Decomposition During Workup
Q3: I seem to be losing my product during the workup and purification steps. What could be happening?
A3: The primary cause of product loss during workup is the hydrolysis of the benzyl ester back to proline.
-
Benzyl Ester Hydrolysis: The ester bond is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[12][13][14][15][16]
-
Troubleshooting:
-
pH Control: During aqueous washes, avoid strongly basic or acidic conditions if possible. If a base is used to neutralize excess acid, use a weak base like sodium bicarbonate and perform the wash quickly at low temperatures.
-
Temperature: Carry out all workup steps at room temperature or below.
-
Anhydrous Conditions: Use anhydrous solvents for extraction and ensure the product is thoroughly dried to prevent hydrolysis during storage.
-
-
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative data for the synthesis of L-Proline benzyl ester hydrochloride.
| Parameter | Recommended Value/Range | Potential Issues if Deviated |
| L-Proline:Benzyl Alcohol Molar Ratio | 1:15 (Benzyl alcohol as solvent) | Excess proline can lead to incomplete reaction. |
| L-Proline:Thionyl Chloride Molar Ratio | 1:2.1 | Insufficient SOCl₂ leads to low conversion; excess can increase side products. |
| Reaction Temperature | 0 °C initially, then warm to room temp. | Higher initial temp can increase byproduct formation. |
| Reaction Time | 48-50 hours | Shorter times may result in incomplete reaction. |
| Crystallization Temperature | -20 °C | Warmer temperatures may lead to lower recovery of the product. |
| Typical Yield | ~93% | Lower yields indicate potential issues with moisture, reaction time, or workup.[17] |
Experimental Protocol: Synthesis of L-Proline Benzyl Ester Hydrochloride
This protocol is a common and established method for the synthesis of L-Proline benzyl ester hydrochloride.
Materials:
-
L-Proline
-
Benzyl alcohol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under a nitrogen atmosphere, cool 70 mL (651 mmol) of benzyl alcohol to 0 °C in a round-bottom flask equipped with a magnetic stir bar.[17]
-
Slowly add 7.0 mL (91.2 mmol) of thionyl chloride dropwise to the cooled benzyl alcohol while stirring. Maintain the temperature at 0 °C during the addition.[17]
-
Once the addition is complete, add 5.0 g (43.4 mmol) of L-proline to the reaction mixture.[17]
-
Continue stirring the reaction mixture at 0 °C under a nitrogen atmosphere for 2 hours.[17]
-
Slowly warm the reaction to room temperature and continue stirring for an additional 48 hours.[17]
-
Upon completion, slowly pour the reaction mixture into 300 mL of anhydrous diethyl ether with stirring.[17]
-
A white precipitate should form. Store the mixture at -20 °C for at least 7 days to ensure complete crystallization.[17]
-
Collect the solid product by filtration, wash it with cold anhydrous diethyl ether, and dry it under a vacuum.[17]
Visualizations
Caption: Troubleshooting workflow for low yield or impure product.
Caption: Main reaction and potential side reactions.
References
- 1. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - A mechanochemical approach to access the proline–proline diketopiperazine framework [beilstein-journals.org]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 10. brainly.in [brainly.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Peptide Coupling with Proline Benzyl Ester Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide coupling reactions involving Proline benzyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in peptide synthesis?
A1: this compound is a protected form of the amino acid proline, commonly used as a building block in solution-phase peptide synthesis.[1] The benzyl ester group protects the carboxylic acid functionality to prevent self-polymerization, while the hydrochloride salt form enhances its stability and handling as a crystalline solid.[1]
Q2: Why is neutralization of this compound necessary before the coupling reaction?
A2: this compound is a salt. The protonated secondary amine of the proline ring is not nucleophilic enough to participate in the peptide bond formation. Therefore, a base must be added to neutralize the hydrochloride salt and liberate the free secondary amine, which can then react with the activated carboxylic acid of the incoming amino acid.[2][3]
Q3: Which bases are recommended for the neutralization of this compound, and how much should be used?
A3: Sterically hindered, non-nucleophilic bases are preferred to minimize side reactions. The most commonly used bases are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM).[2][4] Typically, 1.0 to 1.1 equivalents of the base are used to neutralize the hydrochloride salt.[2] Some protocols, particularly those using uronium or phosphonium salt coupling reagents, may require additional equivalents of base to facilitate the coupling reaction itself.[2]
Q4: What are the common solvents for peptide coupling with this compound?
A4: this compound is soluble in common organic solvents like methanol and ethanol, and slightly soluble in water.[5] For peptide coupling reactions, anhydrous polar aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methylpyrrolidone (NMP) are typically used.[6][7] The choice of solvent can impact reaction rates and the solubility of reactants and products.[6]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incomplete Neutralization | Ensure at least one equivalent of a suitable base (e.g., DIPEA, NMM) is added to the this compound solution and stirred for a sufficient time (e.g., 15 minutes) before adding the activated amino acid.[2] |
| Insufficient Activation of Carboxylic Acid | Increase the pre-activation time of the N-protected amino acid with the coupling reagent. For sterically hindered amino acids, consider using a more potent coupling reagent like HATU or COMU.[8][9] |
| Steric Hindrance | The secondary amine of proline can be sterically hindered. Increase the reaction time and/or temperature. Consider using a coupling reagent known to be effective for hindered couplings, such as HATU or PyAOP.[9] A double coupling (repeating the coupling step with fresh reagents) may also improve the yield. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. If solubility issues are observed, consider switching to a more polar solvent like DMF or NMP.[7] |
| Reagent Degradation | Use fresh, high-purity reagents and anhydrous solvents. Coupling reagents and protected amino acids can be sensitive to moisture and degradation over time. |
Issue 2: Presence of Side Products (Racemization or Diketopiperazine Formation)
Potential Causes & Solutions
| Side Reaction | Potential Cause | Recommended Solution |
| Racemization | Over-activation of the carboxylic acid, prolonged reaction times at elevated temperatures, or use of certain coupling reagent/additive combinations (e.g., carbodiimides with HOBt in DMF for proline) can lead to loss of stereochemical integrity.[10] | Minimize pre-activation and overall reaction times. Maintain a low reaction temperature (e.g., 0 °C during activation).[2] For carbodiimide-mediated couplings, consider using DCM instead of DMF.[10] The use of additives like Oxyma Pure with EDC has been shown to reduce racemization.[4] |
| Diketopiperazine (DKP) Formation | This intramolecular cyclization is particularly common when proline is the second amino acid in a dipeptide.[11] The basic conditions of the subsequent deprotection step can catalyze this side reaction, leading to cleavage of the dipeptide from the solid support (in SPPS) or yield loss in solution-phase synthesis.[11] | In solid-phase synthesis, using 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation.[11] Another strategy is to couple a pre-formed dipeptide, thus bypassing the susceptible dipeptide stage.[11] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Proline-Containing Peptides
Note: The yields and reaction times are representative and can vary significantly based on the specific substrates, solvent, temperature, and scale of the reaction.
| Coupling Reagent | Reagent Class | Additive | Typical Base | Typical Yield (%) | Key Considerations |
| EDC | Carbodiimide | HOBt or Oxyma Pure | DIPEA/NMM | 80-90 | Cost-effective; HOBt in DMF can promote proline racemization[10]; water-soluble urea byproduct simplifies workup.[12] |
| DCC | Carbodiimide | None required, but HOBt can be used | DIPEA/NMM | ~97 | Insoluble dicyclohexylurea (DCU) byproduct requires filtration for removal.[2] |
| HATU | Uronium/Aminium Salt | None (contains HOAt moiety) | DIPEA | >95 | Highly efficient for hindered couplings, fast reaction rates, and low racemization risk.[2][8] |
| HBTU | Uronium/Aminium Salt | None (contains HOBt moiety) | DIPEA | 90-95 | A reliable and cost-effective alternative to HATU for routine couplings.[8] |
| PyBOP | Phosphonium Salt | None (contains HOBt moiety) | DIPEA | 90-95 | Byproducts are generally less problematic than those from its predecessor, BOP.[2] |
| COMU | Uronium/Aminium Salt | None (contains Oxyma moiety) | DIPEA | >95 | A third-generation uronium reagent with high solubility and a better safety profile than HOBt/HOAt-based reagents.[8] |
Experimental Protocols
Protocol 1: Peptide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise and stir the mixture for 15 minutes at 0 °C.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (or a DCM/DMF mixture for better solubility).
-
Cool this solution to 0 °C.
-
Add EDC (1.1 eq) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized Proline benzyl ester solution from step 1 to the activated amino acid solution from step 2 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography.
-
Protocol 2: Peptide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent HATU.
-
Neutralization of this compound:
-
Follow step 1 from Protocol 1, using anhydrous DMF as the solvent.
-
-
Activation and Coupling:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the neutralized Proline benzyl ester solution to this activated mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: General workflow for peptide coupling.
References
- 1. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. valencelabs.co [valencelabs.co]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing racemization during the activation of Proline benzyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the activation and coupling of Proline benzyl ester hydrochloride (H-Pro-OBzl·HCl) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of activating this compound?
A1: Racemization is the undesirable stereochemical conversion of the L-Proline benzyl ester enantiomer into its D-Proline benzyl ester counterpart during the activation and coupling process. The precise three-dimensional structure of a peptide is critical for its biological activity. The incorporation of a D-amino acid where an L-amino acid is intended can lead to peptides with reduced or altered function, or even immunogenicity. While proline's cyclic structure makes it generally less prone to racemization than other amino acids, it is not entirely immune, especially under certain activation conditions.
Q2: What are the primary causes of racemization during the activation of this compound?
A2: Several factors can contribute to the racemization of proline derivatives during peptide synthesis. Key contributors include:
-
Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DCC and DIC when used without additives, can promote the formation of highly reactive intermediates that are susceptible to racemization.
-
Additives: Surprisingly, some studies have shown that the common additive 1-Hydroxybenzotriazole (HOBt) can, under specific conditions (e.g., with proline phenacyl esters in DMF), actually increase the extent of racemization.[1]
-
Base: The choice and stoichiometry of the tertiary amine base used to neutralize the hydrochloride salt and facilitate coupling are critical. Strong, sterically unhindered bases can abstract the alpha-proton of the activated proline, leading to epimerization.
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the rate of racemization. Polar aprotic solvents like DMF have been implicated in increased racemization in some cases.
-
Temperature: Higher reaction temperatures, while often used to drive reactions to completion, can also accelerate the rate of racemization.[2]
-
Pre-activation Time: Prolonged activation of the incoming amino acid before the addition of H-Pro-OBzl·HCl can increase the opportunity for side reactions, including racemization of the activated acid.
Q3: Which coupling reagents are recommended to minimize racemization when coupling an amino acid to this compound?
A3: For minimizing racemization, modern onium salt-based coupling reagents are generally preferred over simple carbodiimides. These reagents rapidly generate active esters that are less prone to racemization. Recommended options include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly efficient and are considered "low-racemization" reagents.[3][4] COMU, in particular, is noted for its high reactivity and safety profile.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for suppressing racemization and are particularly effective for sterically hindered couplings.[3]
-
When using carbodiimides like DIC or EDC, it is crucial to use them in conjunction with a racemization-suppressing additive such as OxymaPure or HOAt.[6]
Q4: How does the choice of base impact racemization?
A4: The basicity and steric hindrance of the tertiary amine used can significantly influence the level of racemization.
-
Recommended Bases: Sterically hindered or weaker bases are preferable. 2,4,6-Collidine (TMP) and N-Methylmorpholine (NMM) are highly recommended as they are less likely to cause epimerization compared to stronger bases.[2][5]
-
Use with Caution: Diisopropylethylamine (DIEA) is a strong, hindered base commonly used in peptide synthesis. While effective for neutralization, its use should be carefully controlled, as excess DIEA can promote racemization.
Q5: How can I detect and quantify the extent of racemization in my final peptide?
A5: The most reliable method for determining the enantiomeric purity of your peptide is through chiral High-Performance Liquid Chromatography (HPLC) . This typically involves:
-
Peptide Hydrolysis: The purified peptide is hydrolyzed back into its constituent amino acids using strong acid (e.g., 6M HCl).[2]
-
Derivatization: The amino acids are then derivatized with a UV-active or fluorescent tag to enable detection.
-
Chiral HPLC Analysis: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers.[2][7][8]
-
Quantification: The percentage of the D-isomer is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Racemization Detected (>2%) | Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides (DCC, DIC) without an additive. Use of HOBt in DMF with proline esters can sometimes be problematic.[1] | Switch to a Low-Racemization Coupling Reagent: Employ an onium salt reagent such as HATU, HCTU, COMU, or PyBOP.[3][4] If using a carbodiimide, replace HOBt with OxymaPure or HOAt. |
| Strong or Excess Base: Use of a strong, non-hindered base, or an excess of a hindered base like DIEA. | Optimize the Base: Use a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[2][5] Use the minimum amount of base required for neutralization and coupling. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures to speed up the reaction. | Lower the Reaction Temperature: Conduct the coupling at room temperature or below (e.g., 0°C).[2] | |
| Solvent Effects: Using a polar aprotic solvent like DMF, which can sometimes promote racemization. | Change the Solvent: If solubility permits, consider using a less polar solvent such as Dichloromethane (DCM) or a mixture of DCM/DMF. | |
| Low Coupling Yield | Steric Hindrance: The secondary amine of proline can be sterically hindered, leading to slower coupling kinetics. | Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration. Use a More Powerful Coupling Reagent: Reagents like HATU or COMU are known for their high reactivity and can overcome steric hindrance.[3][4] |
| Incomplete Activation: Insufficient pre-activation time for the incoming amino acid. | Optimize Pre-activation: Allow for a short pre-activation of the N-protected amino acid with the coupling reagent (1-5 minutes) before adding it to the deprotected proline benzyl ester. | |
| Formation of Side Products | Diketopiperazine (DKP) Formation: If proline is the second amino acid being coupled, the resulting dipeptide ester is susceptible to intramolecular cyclization to form a diketopiperazine. | Use In Situ Neutralization: Perform the neutralization of the TFA salt and the subsequent coupling in the same step to minimize the time the free amine is exposed. |
| Guanidinylation of the N-terminus: Excess uronium/aminium coupling reagents (e.g., HBTU, HATU) can react with the free amine of proline to form a guanidinium group, capping the peptide chain. | Avoid Excess Coupling Reagent: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. Pre-activate the amino acid before adding it to the proline component. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reactants and conditions used. While a comprehensive dataset for this compound under all possible conditions is not available, the following table provides a qualitative and semi-quantitative comparison of different coupling strategies based on data from various model systems involving proline and other amino acids.
| Coupling Reagent/Additive | Base | Solvent | % D-Isomer (Racemization) | Comments |
| WSCI / HOBt | - | DMF | Extensive Racemization | HOBt has been shown to catalyze racemization of proline phenacyl esters in DMF.[1] |
| WSCI | - | DMF | Greatly Decreased Racemization | Removing HOBt significantly reduces racemization in this specific system.[1] |
| Carbodiimide (e.g., DIC) | - | DCM | Almost No Racemization | Less polar solvents can suppress racemization.[1] |
| Mixed Anhydride | NMM | THF | Almost No Racemization | A classic low-racemization method.[1] |
| HATU / HOAt | DIEA / Collidine | DMF | Low | Generally a very effective low-racemization combination.[3][9] |
| HCTU / 6-Cl-HOBt | DIEA / Collidine | DMF | Low | A good alternative to HATU, often with better solubility. |
| COMU / OxymaPure | DIEA / Collidine | DMF | Very Low | Considered one of the most efficient and safest low-racemization reagents.[4][5] |
| PyBOP / HOBt | DIEA / Collidine | DMF | Low | A reliable phosphonium salt-based reagent.[3] |
Disclaimer: The percentages of racemization are indicative and can vary significantly based on the specific N-protected amino acid being coupled, temperature, reaction time, and stoichiometry. This table should be used as a guide for selecting a promising starting point for optimization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an N-Boc-Amino Acid to H-Pro-OBzl·HCl
This protocol utilizes a modern onium salt coupling reagent and a hindered base to minimize racemization.
-
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
H-Pro-OBzl·HCl (1.0 eq)
-
COMU (1.05 eq)
-
2,4,6-Collidine (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Pro-OBzl·HCl in anhydrous DCM. b. Add 2,4,6-Collidine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. c. In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and COMU (1.05 eq) in anhydrous DCM. d. Add 2,4,6-Collidine (1.1 eq) to the N-Boc-amino acid/COMU mixture. e. Transfer the activated N-Boc-amino acid solution to the flask containing the neutralized H-Pro-OBzl. f. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. g. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the resulting dipeptide by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of Proline Benzyl Ester Enantiomers
This protocol provides a general method for the analysis of proline enantiomers after peptide hydrolysis. Specific conditions may need to be optimized for baseline separation of the derivatized proline benzyl ester enantiomers.
-
Peptide Hydrolysis: a. Place a known amount of the purified peptide (approx. 1 mg) into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Derivatization (Example with NBD-Cl): a. Reconstitute the amino acid hydrolysate in a known volume of buffer (e.g., 0.1 M borate buffer, pH 8.0). b. Add a solution of a derivatizing agent such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture to facilitate the reaction (e.g., 60°C for 10 minutes). d. Quench the reaction by adding a small amount of acid (e.g., 0.1 M HCl). e. Filter the sample before HPLC analysis.
-
Chiral HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is often effective (e.g., CHIRALPAK® AD-H, CHIRALPAK® IA).[2][8]
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is a good starting point for normal-phase separation.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection: Wavelength is determined by the chromophore of the derivatizing agent (e.g., 464 nm for NBD derivatives).[8]
-
-
Quantification: a. Integrate the peak areas for the L- and D-proline derivative. b. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] x 100
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
improving the yield and purity of Proline benzyl ester hydrochloride crystallization
Technical Support Center: Proline Benzyl Ester Hydrochloride Crystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield and purity of this compound during crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-purity this compound?
A1: High-purity this compound should appear as a white to off-white crystalline powder or solid.[1][2][3] The presence of significant color (e.g., pale yellow) may indicate impurities.[4]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a derivative of the amino acid L-Proline.[3] It is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a cool, dry place in a tightly sealed container.[1][2] It is soluble in organic solvents like methanol and ethanol.[2][4][5]
Q3: What is the expected crystal structure?
A3: X-ray structure analysis shows that this compound crystallizes in an orthorhombic system.[6] The molecule's conformation is characterized by a five-membered pyrrolidine ring.[1][6]
Q4: Why is the hydrochloride salt form used?
A4: The hydrochloride salt form enhances the compound's stability and improves its solubility characteristics, making it a stable, crystalline solid that is easier to handle, weigh, and store for laboratory and industrial applications.[2][7]
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and actionable solutions.
Problem 1: Product "oiling out" instead of crystallizing.
-
Question: My reaction mixture has formed a viscous oil at the bottom of the flask instead of solid crystals. What went wrong and how can I fix it?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically due to high impurity levels, too rapid cooling, or selection of an inappropriate solvent/anti-solvent system.
-
Potential Causes & Solutions:
-
Cooling Rate is Too Fast: Supersaturation is reached too quickly, preventing orderly crystal lattice formation.
-
Solution: Re-heat the mixture until the oil redissolves completely. Allow the solution to cool much more slowly (e.g., over several hours in an insulated bath or by programming a slow cooling ramp on a cryostat).
-
-
High Concentration of Impurities: Impurities can interfere with crystal nucleation and growth, depressing the melting point of the solid phase and leading to an oil.
-
Solution: Attempt to purify the oil. Decant the solvent, redissolve the oil in a minimum amount of a good solvent (e.g., isopropanol, methanol), and either add a miscible anti-solvent (e.g., heptane, diethyl ether) dropwise at a slightly elevated temperature until turbidity persists, or attempt the slow cooling protocol again.
-
-
Inadequate Solvent System: The chosen solvent may be too good, or the anti-solvent may be too poor, causing the product to crash out of solution as a liquid.
-
Solution: Experiment with different solvent systems. A mixture of solvents can sometimes prevent oiling. Refer to the solvent comparison table below for guidance.
-
-
-
Problem 2: Low final yield after filtration.
-
Question: After crystallization and filtration, my isolated yield is significantly lower than expected (e.g., <70%). How can I improve it?
-
Answer: Low yield can result from incomplete crystallization, product loss during transfers and washing, or using a suboptimal solvent system where the product remains too soluble.
-
Potential Causes & Solutions:
-
Incomplete Crystallization: The product may still be dissolved in the mother liquor.
-
Solution: After the initial filtration, try cooling the filtrate to a lower temperature (e.g., from 0°C to -20°C) to induce further crystallization.[8] Be aware this second crop may have lower purity. Additionally, concentrating the mother liquor by partially removing the solvent under reduced pressure can increase the product concentration and promote further crystallization.[9]
-
-
Product Loss During Washing: The wash solvent may be too effective, dissolving a portion of the crystalline product.
-
Suboptimal Solvent Volume: Using too much solvent will result in a lower yield as more product will remain in the solution.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
-
Problem 3: Poor purity of the final crystalline product.
-
Question: My final product has a melting point below the literature value (148-151°C) or shows impurities by HPLC/NMR. How can I improve the purity?
-
Answer: Low purity is often caused by the co-precipitation of impurities or the inclusion of solvent within the crystal lattice. Recrystallization is the most effective method to address this.
-
Potential Causes & Solutions:
-
Impurities Trapped in Crystal Lattice: Rapid crystal growth can trap impurities from the mother liquor.
-
Solution: Perform a recrystallization. Dissolve the impure solid in a minimal amount of a suitable hot solvent, then cool slowly to allow for the formation of purer crystals, leaving impurities behind in the solution.[9] Refer to the Recrystallization Protocol below.
-
-
Residual Solvents: The crystalline solid may not be adequately dried.
-
Incomplete Reaction: Starting materials or reaction byproducts may be co-crystallizing with the product.
-
Solution: Ensure the initial synthesis reaction has gone to completion. If issues persist, an aqueous workup or column chromatography may be necessary before the final crystallization step.
-
-
-
Data Presentation & Protocols
Table 1: Comparison of Solvent Systems for Crystallization
| Solvent System (Solvent/Anti-Solvent) | Typical Temperature Profile | Expected Yield Range | Purity | Notes |
| Benzyl Alcohol / Diethyl Ether | Dissolve in Benzyl Alcohol, add Ether, cool to -20°C | 90-95% | High | A common method directly from the synthesis reaction mixture. Requires extended cooling time (days).[8] |
| Dichloroethane | Dissolve hot, cool to -10°C | 75-88% | Good to High | Effective for recrystallization. Mother liquor can be concentrated and recycled.[9][10] |
| Methanol / Diethyl Ether | Dissolve in Methanol, add Ether | Variable | Good | Methanol is a very good solvent, so careful addition of ether is needed to avoid oiling out. |
| Cyclohexane or Me-THF | Reflux, cool | Quantitative | High | Reported as green chemistry alternatives, avoiding hazardous solvents like benzene or CCl4.[11] |
Experimental Protocols
Protocol 1: Standard Crystallization from a Reaction Mixture (Thionyl Chloride Method)
-
Concentration: Following the completion of the reaction in a solvent like dichloroethane, remove the solvent under reduced pressure (rotary evaporation) until a concentrated oil or semi-solid is obtained.[9]
-
Dissolution: Add a suitable crystallization solvent (e.g., isopropanol or a minimal amount of methanol) and heat gently until all solids dissolve.
-
Anti-Solvent Addition: While the solution is warm, slowly add a miscible anti-solvent (e.g., diethyl ether, heptane) dropwise with stirring until the solution becomes faintly and persistently cloudy.
-
Cooling & Crystallization: Add a few more drops of the primary solvent to redissolve the cloudiness and then allow the solution to cool slowly to room temperature. Once at room temperature, transfer the flask to a 0-4°C refrigerator, and subsequently to a -20°C freezer for several hours to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold anti-solvent (e.g., diethyl ether) to remove residual mother liquor.[8]
-
Drying: Dry the crystals under a high vacuum to a constant weight.[8]
Protocol 2: Recrystallization for Purity Enhancement
-
Dissolution: Place the impure this compound in a flask and add a minimal volume of a suitable solvent (e.g., dichloroethane, isopropanol). Heat the mixture with stirring (e.g., to 40°C) until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath (0°C) for at least one hour to maximize the yield of pure crystals.[9]
-
Isolation & Washing: Isolate the purified crystals by vacuum filtration and wash sparingly with an ice-cold portion of the crystallization solvent or a suitable anti-solvent.
-
Drying: Dry the pure crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[9]
Visualizations
Diagram 1: General Crystallization Workflow
Caption: Workflow for crystallization and purification.
Diagram 2: Troubleshooting Low Purity
Caption: Decision tree for improving product purity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. valencelabs.co [valencelabs.co]
- 3. nbinno.com [nbinno.com]
- 4. Cas 16652-71-4,L-Proline benzyl ester hydrochloride | lookchem [lookchem.com]
- 5. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 8. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 10. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
strategies to minimize impurities in Proline benzyl ester hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of Proline Benzyl Ester Hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reaction conditions to work-up procedures. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. For the thionyl chloride method, a reaction time of up to 48 hours at room temperature may be necessary.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Solution: In methods involving the azeotropic removal of water, ensure that the water is being effectively removed to drive the reaction equilibrium towards the product.[2]
-
-
Suboptimal Temperature: The reaction temperature might not be optimal.
-
Loss of Product During Work-up: The product may be lost during the precipitation and filtration steps.
-
Solution: When precipitating the product with a solvent like diethyl ether, ensure the mixture is sufficiently cooled (e.g., -20°C) for an adequate amount of time (even up to 7 days) to maximize crystallization.[1]
-
Solution: Use a minimal amount of cold solvent to wash the filtered product to avoid redissolving it.
-
-
Moisture Contamination: The presence of water can hydrolyze the ester product back to proline and benzyl alcohol.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities in the analytical tests (e.g., NMR, HPLC). What are the likely impurities and how can I minimize them?
A: Impurities can originate from starting materials, side reactions, or degradation. Below are the most common impurities and strategies to mitigate them:
-
Unreacted Starting Materials (L-Proline and Benzyl Alcohol):
-
Cause: Incomplete reaction or incorrect stoichiometry.
-
Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature. Use the correct molar ratios of reactants as specified in the protocol. Purification by recrystallization is effective in removing unreacted starting materials.
-
-
Benzyl Chloride:
-
Cause: Benzyl alcohol can react with thionyl chloride to form benzyl chloride, a common impurity in this synthesis method.
-
Solution: Add thionyl chloride dropwise to benzyl alcohol at a low temperature (0°C) to control the reaction and minimize this side product. Purification via recrystallization can help in separating the desired product from benzyl chloride.
-
-
D-Proline Benzyl Ester Hydrochloride (Racemization):
-
Cause: The chiral center of L-proline can undergo racemization (conversion to a mixture of L- and D-enantiomers) under certain conditions, particularly with some coupling reagents and bases in peptide synthesis.[3] While less common in direct esterification, it's a critical impurity to monitor.
-
Solution: Use mild reaction conditions. Avoid excessively high temperatures or prolonged exposure to harsh acidic or basic conditions. Chiral HPLC is the recommended method to determine the enantiomeric purity of the final product.[4][5]
-
-
Other Side Products:
-
Cause: Undesired reactions can occur, for example, between the solvent and reagents.
-
Solution: Choose appropriate solvents and ensure they are inert to the reaction conditions. For instance, methods using metal chlorides as catalysts often employ solvents like 1,2-dichloroethane.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: One of the most established methods is the reaction of L-proline with benzyl alcohol using thionyl chloride (SOCl₂).[6] In this one-pot synthesis, thionyl chloride acts as both a reagent and a catalyst.[6]
Q2: How can I purify the crude this compound?
A2: Recrystallization is a highly effective method for purifying the final product.[2] The crude product is typically dissolved in a minimum amount of a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. A common procedure involves precipitating the product from the reaction mixture by adding diethyl ether and then washing the collected crystals with cold diethyl ether.[1]
Q3: What analytical techniques are used to assess the purity of this compound?
A3: Several analytical techniques are employed to confirm the purity and identity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC is specifically used to assess the enantiomeric purity and detect any racemization.[4][5]
-
Melting Point: A sharp melting point range close to the literature value (e.g., 142.1-144.0 °C) indicates high purity.[1]
-
Elemental Analysis: To confirm the elemental composition of the compound.[1]
Q4: How can I prevent racemization during the synthesis?
A4: To minimize racemization, it is crucial to employ mild reaction conditions. Avoid high temperatures and the use of strong bases. For esterification, methods like the Fischer-Speier reaction using p-toluenesulfonic acid in solvents that form low-boiling azeotropes with water can be effective in preserving the stereochemical integrity.[7] It is essential to analyze the final product using chiral HPLC to quantify the extent of racemization.[4][5]
Q5: What are the typical yield and purity I can expect?
A5: With optimized protocols, yields of around 93% can be achieved for the thionyl chloride method.[1] The purity of commercially available this compound is typically ≥ 98%.[8][9]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Thionyl Chloride Method | L-Proline, Benzyl Alcohol, Thionyl Chloride | ~93%[1] | High yield, well-established. | Use of hazardous thionyl chloride, potential for benzyl chloride impurity. |
| Metal Chloride Catalyst | L-Proline, Benzyl Alcohol, HCl gas, Metal Chloride (e.g., FeCl₃) | High conversion rate[2] | Avoids thionyl chloride, suitable for industrial scale.[6] | Requires handling of HCl gas. |
| Fischer-Speier Esterification | L-Proline, Benzyl Alcohol, p-Toluenesulfonic Acid | Good yield[7] | Milder conditions, can prevent racemization.[7] | Requires azeotropic removal of water. |
Experimental Protocols
Detailed Protocol for Synthesis via Thionyl Chloride Method
This protocol is adapted from a commonly cited laboratory procedure.[1]
Materials:
-
L-Proline
-
Benzyl Alcohol (anhydrous)
-
Thionyl Chloride
-
Diethyl Ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Under an inert nitrogen atmosphere, cool 70 mL (651 mmol) of benzyl alcohol in a round-bottom flask to 0°C using an ice bath.
-
Slowly and dropwise, add 7.0 mL (91.2 mmol) of thionyl chloride to the cooled benzyl alcohol with stirring.
-
Add 5.0 g (43.4 mmol) of L-proline to the mixture.
-
Continue stirring the reaction mixture at 0°C under a nitrogen atmosphere for 2 hours.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 48 hours.
-
Upon completion, slowly pour the reaction mixture into 300 mL of diethyl ether.
-
Store the mixture at -20°C for 7 days to allow for complete crystallization of the product.
-
Collect the resulting white solid precipitate by filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurities
Caption: Decision tree for troubleshooting impurities in this compound.
References
- 1. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. valencelabs.co [valencelabs.co]
- 9. Convenient synthesis of L-proline benzyl ester. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Proline-Derived Catalyst Loading Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for proline-derived catalysts in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Reaction Yield or Conversion Rate
Q1: My reaction is showing low conversion, or is stalling. What are the likely causes and how can I improve the yield?
A1: Low conversion rates in reactions catalyzed by proline derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Catalyst Inactivity or Degradation. Some proline derivatives, like TMS-L-proline, can be sensitive to moisture, leading to hydrolysis (de-silylation) and reduced activity.[1]
-
Solution:
-
Use a freshly opened or properly stored catalyst.
-
Ensure all solvents and reagents are thoroughly dried.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
-
Potential Cause 2: Sub-optimal Catalyst Loading. The amount of catalyst is crucial. Too little may result in a slow reaction, while too much can sometimes lead to unwanted side reactions or be economically inefficient.
-
Potential Cause 3: Poor Catalyst Solubility. Unmodified proline has limited solubility in many common organic solvents, which can hinder its catalytic activity.[5]
-
Solution:
-
Utilize proline derivatives with enhanced solubility in organic solvents, such as those with N-benzoyl or sulfonamide modifications.[2][6]
-
Screen different solvents or solvent mixtures. Polar aprotic solvents like DMSO, DMF, and acetonitrile are common starting points, but less polar solvents like dichloromethane (DCM) or toluene may also be effective depending on the specific catalyst and reaction.[2]
-
-
-
Potential Cause 4: Substrate Reactivity. The electronic and steric properties of your substrates can significantly impact the reaction rate. For example, electron-rich aldehydes are generally less reactive in proline-catalyzed aldol reactions.[1]
-
Solution:
-
Increase the reaction temperature to overcome activation energy barriers.
-
Consider increasing the catalyst loading for less reactive substrates.[1]
-
-
Issue 2: Poor Enantioselectivity (Low ee)
Q2: The enantiomeric excess (ee) of my product is lower than expected. What steps can I take to improve it?
A2: Achieving high enantioselectivity is a primary goal of asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction.
-
Potential Cause 1: Incorrect Solvent Choice. The solvent plays a critical role in stabilizing the transition state of the reaction, which directly impacts enantioselectivity.[2]
-
Solution: Screen a variety of solvents. The optimal solvent can vary significantly between different proline-derived catalysts and reactions. For instance, while proline often works well in polar aprotic solvents, some derivatives show high efficacy in non-polar solvents.[7]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less-favored transition states to be more easily accessed.
-
Potential Cause 3: Inappropriate Catalyst Loading. The concentration of the catalyst can influence the formation of different catalytic species or aggregates in solution, which may affect the stereochemical pathway.
-
Potential Cause 4: Racemization. The product itself may be racemizing under the reaction conditions.
-
Solution:
-
Monitor the reaction progress over time to see if the enantiomeric excess decreases with longer reaction times.
-
Consider a milder work-up procedure.
-
-
Issue 3: Catalyst Deactivation or Instability
Q3: My reaction starts well but then stops before completion, suggesting catalyst deactivation. What could be causing this and how can I prevent it?
A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and lower yields.
-
Potential Cause 1: Presence of Impurities (Catalyst Poisons). Water, oxygen, and other impurities in the reagents or solvents can deactivate sensitive catalysts.[4]
-
Solution:
-
Use high-purity, dry solvents and reagents.
-
Handle the catalyst and set up the reaction under an inert atmosphere.[4]
-
-
-
Potential Cause 2: Catalyst Instability under Reaction Conditions. The catalyst itself may not be stable at the reaction temperature or in the presence of certain reagents over long periods.
-
Solution:
-
If high temperatures are being used, investigate if a lower temperature can be employed, possibly with a longer reaction time.
-
Consider using a more robust, modified proline derivative or an immobilized catalyst which can offer greater stability.[9]
-
-
-
Potential Cause 3: Product Inhibition. The product of the reaction may be binding to the catalyst and inhibiting its activity.
-
Solution: This can be a more complex issue to resolve. Sometimes, adjusting the reaction concentration or using a continuous flow setup where the product is removed as it is formed can be beneficial.
-
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize typical ranges for key reaction parameters and their impact on reaction outcomes.
Table 1: General Catalyst Loading Ranges for Proline-Derived Catalysts
| Catalyst Type | Typical Loading (mol%) | Key Considerations |
| Unmodified L-Proline | 5 - 30% | Solubility can be a limiting factor; often requires polar aprotic solvents.[2][5][10] |
| N-Acyl-Proline Derivatives | 5 - 20% | Improved solubility and steric hindrance can enhance enantioselectivity.[2] |
| Proline Sulfonamides | 10 - 20% | Offer improved solubility compared to proline.[6] |
| Tetrazole-Proline Hybrids | < 10% | Can achieve high enantioselectivity at lower catalyst loadings and shorter reaction times.[7] |
| Immobilized/Heterogeneous | Variable (e.g., 4.8 mol%) | Allows for easier catalyst recovery and reuse; stability may be enhanced.[9] |
| Highly Active Derivatives | 0.5 - 5% | Certain derivatives, like some chiral ureas, can be highly efficient at very low loadings.[3] |
Table 2: Influence of Reaction Parameters on Yield and Enantioselectivity (ee)
| Parameter | General Trend for Increasing Value | Impact on Yield | Impact on Enantioselectivity (ee) |
| Catalyst Loading | Increased Loading | Generally increases rate/yield up to a point. | Can increase or decrease; optimization is critical.[2][8] |
| Temperature | Increased Temperature | Generally increases reaction rate and yield. | Often decreases enantioselectivity.[2] |
| Reaction Time | Increased Time | Increases conversion up to completion. | May decrease if product racemization or degradation occurs. |
| Concentration | Increased Concentration | Can increase reaction rate. | May affect catalyst aggregation and enantioselectivity. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare a series of clean, dry reaction vials equipped with stir bars.
-
Stock Solutions: Prepare stock solutions of your starting materials (e.g., aldehyde and ketone) and an internal standard in the chosen anhydrous solvent. This ensures accurate and consistent dispensing.
-
Catalyst Dispensing: To each vial, add the appropriate amount of the proline-derived catalyst. For a screening experiment, you might test loadings of 1, 2, 5, 10, and 20 mol%. If the catalyst is a solid, weigh it directly into the vials.
-
Reaction Initiation: Add the solvent to each vial, followed by the stock solutions of the starting materials.
-
Reaction Conditions: Place the vials in a temperature-controlled reaction block or bath and stir for the desired reaction time.
-
Monitoring and Analysis: At set time points, an aliquot can be taken from each reaction, quenched (e.g., with a saturated aqueous solution of NH₄Cl), and analyzed by an appropriate method (e.g., GC, HPLC, or NMR) to determine conversion and enantiomeric excess.
-
Evaluation: Compare the results across the different catalyst loadings to identify the optimal amount for your specific transformation.
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing proline-derived catalyst loading.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Techniques for Monitoring Reactions with Proline Benzyl Ester Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proline benzyl ester hydrochloride. It offers detailed methodologies for monitoring reaction progress using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a reaction involving this compound?
A1: The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of technique depends on the specific reaction, available equipment, and the level of detail required for monitoring.
Q2: How can I quickly check if my reaction is proceeding using TLC?
A2: TLC is a rapid and cost-effective method for qualitative reaction monitoring.[1] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new product spot.[2]
Q3: What kind of detector is suitable for HPLC analysis of this compound reactions?
A3: A UV detector is commonly used for HPLC analysis of reactions involving this compound, as the benzyl group contains a chromophore that absorbs UV light.[3] A Diode Array Detector (DAD) can provide additional information about the purity of the peaks.[4]
Q4: Can I use NMR to get quantitative information about my reaction's progress?
A4: Yes, ¹H NMR spectroscopy can provide detailed structural information and can be used to quantitatively monitor a reaction.[1] By integrating the signals corresponding to the starting material and the product, you can determine the relative concentrations of each at different time points.
Q5: When is Mass Spectrometry a useful technique for monitoring these reactions?
A5: Mass Spectrometry is particularly useful for confirming the identity of products and intermediates by providing molecular weight information.[3] It can be used in conjunction with HPLC (LC-MS) to provide both separation and mass information for complex reaction mixtures.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded.[1][5] | Dilute the sample before spotting.[1] |
| Sample is too polar for the mobile phase. | Add a more polar solvent to the mobile phase. | |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane.[1] | |
| Spots Not Visible | Compound is not UV-active. | Use a staining method for visualization (e.g., ninhydrin, potassium permanganate).[1] |
| Sample concentration is too low.[5] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| Uneven Solvent Front | The edge of the TLC plate is touching the side of the chamber or filter paper.[5] | Ensure the plate is centered in the chamber and not touching the sides. |
| The silica on the plate is chipped or uneven.[6] | Use a new, undamaged TLC plate.[6] | |
| Rf Value is Too High or Too Low | The mobile phase is too polar or not polar enough.[1] | If the Rf is too high (spots near the solvent front), decrease the polarity of the mobile phase. If the Rf is too low (spots near the baseline), increase the polarity of the mobile phase.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Baseline Drift | Changes in mobile phase composition.[7] | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase, especially if it contains volatile components or buffers.[7] |
| Column temperature fluctuations.[7] | Use a column oven to maintain a stable temperature.[7] | |
| Column not equilibrated.[8] | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[8] | |
| Baseline Noise | Air bubbles in the system.[7] | Degas the mobile phase thoroughly. Check for leaks in the system.[7] |
| Contaminated mobile phase or column.[7] | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.[7] | |
| Peak Tailing | Interaction of the analyte with active sites on the stationary phase.[9] | Add a competing agent to the mobile phase (e.g., a small amount of acid or base). Adjust the pH of the mobile phase.[9] |
| Column degradation. | Replace the column. | |
| Retention Time Shifts | Inconsistent mobile phase preparation.[10] | Prepare the mobile phase carefully and consistently for each run. |
| Fluctuations in flow rate.[9] | Check the pump for leaks and ensure it is functioning correctly.[9] | |
| Column degradation.[9] | Replace the column. |
Experimental Protocols
Protocol 1: Monitoring a Peptide Coupling Reaction using TLC
This protocol describes a general procedure for monitoring the coupling of this compound with an N-protected amino acid.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)[11]
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)[3]
-
Capillary tubes for spotting[11]
-
UV lamp for visualization[3]
-
Ninhydrin staining solution (for detecting free amines)[1]
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.[12]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (this compound), a co-spot, and the reaction mixture.[12]
-
Spot the Plate:
-
Using a capillary tube, spot a dilute solution of the starting this compound on the first and second lanes.
-
At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the second and third lanes. The second lane will serve as the co-spot.[2]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[13]
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle any visible spots.
-
To visualize free amino groups, dip the plate in a ninhydrin solution and gently heat it. The appearance of a new spot (product) and the disappearance of the starting material spot indicate the reaction is progressing. Primary amines typically give a blue-purple color, while the secondary amine of proline will give a less intense yellow-orange or red-brown color.[14][15]
-
Protocol 2: Quantitative Reaction Monitoring by ¹H NMR
This protocol provides a general method for preparing samples for NMR analysis to determine reaction conversion.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[16]
-
Internal standard (optional, for precise quantification)
Procedure:
-
Sample Preparation at Time Zero (t=0): Before initiating the reaction, prepare an NMR sample of the starting material, this compound, by dissolving a known quantity in a deuterated solvent.
-
Reaction Sampling: At regular intervals, withdraw a small aliquot from the reaction mixture.
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a fresh deuterated solvent. For quantitative analysis, it is crucial to ensure complete dissolution.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis:
-
Identify the characteristic signals for both the this compound starting material and the product. For this compound, the aromatic protons of the benzyl group typically appear as a multiplet around δ 7.21-7.41 ppm.[17]
-
Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.
-
The percentage conversion can be calculated from the ratio of the integrals of the product and starting material signals.
-
Data Presentation
Table 1: Example TLC Stains for Visualization
| Stain | Target Functional Groups | Appearance |
| Ninhydrin | Primary and secondary amines.[1] | Primary amines: Blue-purple. Secondary amines (like proline): Yellow-orange or red-brown.[14][15] |
| Potassium Permanganate | Oxidizable functional groups (e.g., alkenes, alcohols). | Yellow spots on a purple background. |
| p-Anisaldehyde | Nucleophilic functional groups. | Various colors upon heating. |
| Phosphomolybdic Acid | General "universal" stain. | Dark green spots on a light green background upon heating. |
Visualizations
Caption: Workflow for monitoring a reaction with this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. silicycle.com [silicycle.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. labcompare.com [labcompare.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. peptide.com [peptide.com]
- 15. iitg.ac.in [iitg.ac.in]
- 16. organomation.com [organomation.com]
- 17. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
comparative study of Proline benzyl ester hydrochloride and L-proline as organocatalysts
A Comparative Guide to Proline Benzyl Ester Hydrochloride and L-Proline as Organocatalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate organocatalyst is paramount for achieving desired outcomes in asymmetric synthesis. This guide provides an objective comparison between the well-established L-proline and its derivative, this compound, focusing on their catalytic performance, mechanisms, and practical applications, supported by experimental data.
Introduction to L-Proline and its Benzyl Ester Derivative
L-proline, a naturally occurring chiral amino acid, is a cornerstone in the field of organocatalysis, often referred to as the "simplest enzyme".[1] It functions as a bifunctional catalyst, where its secondary amine acts as a Lewis base and its carboxylic acid serves as a Brønsted acid.[2][3] This dual functionality enables it to catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions, with high stereoselectivity.[1][2]
This compound is a synthetic derivative of L-proline in which the carboxylic acid group is protected as a benzyl ester.[4][5][6] This structural modification significantly alters its physical and chemical properties, leading to different applications in organic synthesis. While L-proline is used directly as a catalyst, its benzyl ester derivative often serves as a chiral precursor for the synthesis of more complex, second-generation organocatalysts designed to overcome the limitations of L-proline, such as high catalyst loading and poor solubility in non-polar solvents.[4][7]
Mechanism of Catalysis: A Tale of Two Functionalities
The catalytic efficacy of L-proline stems from its ability to form nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes).[8][9] The carboxylic acid group plays a crucial role by activating the electrophile (an aldehyde) through hydrogen bonding and controlling the stereochemistry of the transition state.[10][11]
In contrast, this compound's catalytic activity is generally lower for reactions where the acidic proton is essential.[4] While its secondary amine can still form an enamine, the blocked carboxylic acid group cannot participate in activating the electrophile via hydrogen bonding, thus compromising the bifunctional catalytic pathway that makes L-proline so effective.[4][11] However, the increased solubility of the benzyl ester in organic solvents can be advantageous in certain reaction systems.[4]
Figure 1. A diagram illustrating the catalytic cycle of L-proline and the mechanistic limitation of its benzyl ester derivative.
Performance Data
The direct asymmetric aldol reaction serves as a benchmark for comparing the performance of organocatalysts.[1] The following table summarizes typical experimental data for L-proline in the reaction between an aldehyde and a ketone. Direct comparative data for this compound as the primary catalyst is limited in peer-reviewed literature, as its main role is a synthetic precursor.[1][4]
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [12],[13] |
| L-Proline | Isobutyraldehyde | Acetone | DMSO | 30 | 2 | 97 | 96 | [13] |
| This compound | - | - | - | - | - | - | - | Not typically used as a direct catalyst for this reaction; primarily a synthetic intermediate.[4] |
Experimental Protocols
General Procedure for a L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone catalyzed by L-proline.
Materials:
-
L-proline
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone, serving as both reactant and solvent or in a co-solvent)
-
Solvent (e.g., DMSO)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) in the chosen solvent, add the ketone (e.g., 5-10 eq).
-
Add L-proline (typically 10-30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the literature (e.g., 4-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][12]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the desired pure aldol product.[1]
Conclusion
The choice between L-proline and this compound is dictated by the specific synthetic goal.
-
L-proline is the catalyst of choice for a multitude of asymmetric transformations that benefit from its bifunctional nature. It is inexpensive, readily available, and highly effective, making it a staple for reactions proceeding through an enamine-based mechanism where a Brønsted acid co-catalyst is beneficial.[2][13]
-
This compound is not a direct replacement for L-proline in these catalytic applications due to the protected carboxylic acid.[11] Its primary value lies in its role as a key chiral building block for synthesizing next-generation, tailored organocatalysts with improved solubility and potentially higher activity or different selectivity profiles.[4][5]
For professionals in drug development and chemical synthesis, L-proline remains the superior and more appropriate choice for direct organocatalysis of aldol-type reactions. This compound should be considered a valuable starting material for the development of novel catalytic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 5. valencelabs.co [valencelabs.co]
- 6. Page loading... [guidechem.com]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studylib.net [studylib.net]
comparing the efficiency of different proline-based catalysts in aldol reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The advent of organocatalysis, with L-proline as a seminal catalyst, has provided a powerful and environmentally benign alternative to traditional metal-based catalysts. This guide offers a comparative overview of the efficiency of L-proline and two of its prominent derivatives—diarylprolinol silyl ethers and proline-tetrazoles—in catalyzing this crucial transformation. The following sections present a summary of their performance based on available experimental data, detailed methodologies for the cited reactions, and visualizations of the catalytic cycle and experimental workflow.
Performance Benchmark: A Comparative Analysis
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | anti:syn Ratio | ee (%) (anti) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | 30 | DMSO | RT | 96 | 99 | 93:7 | 96 | [1] |
| (S)-α,α-Diphenylprolinol TMS Ether | p-Nitrobenzaldehyde | Cyclohexanone | 10 | Toluene | 0 | 24 | 95 | >99:1 | 99 | [2] |
| (S)-5-(1H-tetrazol-5-yl)pyrrolidin-2-one | p-Nitrobenzaldehyde | Cyclohexanone | 20 | CH2Cl2 | RT | 12 | 98 | 95:5 | 99 | [3] |
Catalytic Mechanism and Experimental Workflow
The catalytic cycle of proline and its derivatives in the aldol reaction proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form a nucleophilic enamine, which then attacks the aldehyde electrophile. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
References
- 1. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
validation of Proline benzyl ester hydrochloride in the synthesis of active pharmaceutical ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the pursuit of efficient, stereoselective, and scalable catalytic systems is paramount. L-Proline and its derivatives have emerged as powerful organocatalysts, facilitating crucial bond-forming reactions with high enantioselectivity. This guide provides an objective comparison of Proline Benzyl Ester Hydrochloride against other alternatives, supported by experimental data, to aid in the validation and selection of the optimal chiral catalyst for your synthetic needs.
The Role of this compound
L-Proline benzyl ester hydrochloride serves a dual role in pharmaceutical synthesis. Primarily, it is a protected amino acid building block, essential for introducing proline residues into peptide chains during solid-phase peptide synthesis (SPPS). The benzyl ester group effectively masks the carboxylic acid functionality, preventing undesirable side reactions.[1] Secondly, it acts as a precursor for the development of more complex and soluble second-generation proline-based organocatalysts.[1] While L-proline itself is a potent catalyst, its derivatives are often designed to overcome limitations such as poor solubility in organic solvents and high catalyst loadings.[1][2]
Performance in Asymmetric Synthesis: A Comparative Overview
The asymmetric aldol reaction is a benchmark for evaluating the performance of chiral organocatalysts. The following tables summarize the efficacy of L-proline and its derivatives in this key transformation, providing insights into their relative performance.
Table 1: Performance of Proline and its Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) (anti:syn) | Enantiomeric Excess (ee) (%) |
| (S)-Proline | 30 | DMSO | 4 | 68 | 99:1 | 96 (anti) |
| (S)-Proline | 20 | MeOH/H₂O | 24 | 95 | 92:8 | 97 (anti) |
| Diphenylprolinol TMS ether | 1 | CH₂Cl₂ | 2 | 99 | 99:1 | >99 (anti) |
| (S)-Proline-Tetrazole Analog | 10 - 20 | Various | 24 - 72 | 60 - 85 | Varies | 80 - 95 (anti) |
Note: Direct comparison is challenging as reaction conditions may vary between studies. The data is presented for illustrative purposes based on available literature.[2]
Table 2: Comparison of Prolinamide and Prolinethioamide Catalysts in the Aldol Reaction
| Catalyst | Additive | Yield (%) | Enantiomeric Excess (ee) (%) |
| Pro-Val dipeptide | - | Low | Low |
| Pro-Val thioamide | - | 85 | 88 |
| Pro-Val thioamide | Acid co-catalyst | 92 | 95 |
This table highlights the superior performance of prolinethioamide derivatives, especially with an acid co-catalyst, over their prolinamide counterparts.[3]
Alternatives in Peptide Synthesis
In the realm of peptide synthesis, this compound is a key building block. However, alternative methods, primarily the Boc (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) strategies, are widely employed for solid-phase peptide synthesis (SPPS).
Table 3: Comparison of Protecting Groups in Solid-Phase Peptide Synthesis
| Feature | Proline Benzyl Ester (as part of peptide chain) | Boc Protecting Group | Fmoc Protecting Group |
| Deprotection Condition | Typically removed by hydrogenolysis | Strong acid (e.g., TFA) | Base (e.g., piperidine) |
| Side Chain Protection | Benzyl-based groups | Benzyl-based groups | Acid-labile groups (e.g., tBu) |
| Advantages | Robust protection | Well-established, good for acid-sensitive resins | Milder deprotection, avoids repeated acid exposure |
| Disadvantages | Harsher final cleavage may be required | Repeated acid treatment can degrade sensitive peptides | Piperidine can cause side reactions |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of catalysts.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., cyclohexanone, 5.0 mmol)
-
Proline or Proline derivative (catalyst, 1-30 mol%)
-
Solvent (e.g., DMSO, CH₂Cl₂, MeOH/H₂O)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the ketone.
-
Add the proline-based catalyst to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the designated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using techniques such as NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).[2]
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion
This compound is a valuable and versatile compound in the synthesis of APIs, serving both as a protected building block for peptides and as a precursor for advanced organocatalysts. While unmodified L-proline demonstrates remarkable catalytic activity, its derivatives, often synthesized from the benzyl ester, can offer significant improvements in terms of solubility, catalyst loading, and stereoselectivity.[1][2] The choice of catalyst ultimately depends on the specific requirements of the reaction, including the nature of the substrates, desired stereochemical outcome, and process scalability. The data and protocols presented in this guide provide a foundation for making informed decisions in the validation and implementation of proline-based catalysts in your drug development pipeline.
References
A Comparative Guide to the Enantioselectivity of Proline Benzyl Ester Hydrochloride Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric organocatalysis, L-proline and its derivatives have proven to be robust and versatile catalysts for the stereoselective synthesis of chiral molecules. Among these, proline benzyl ester hydrochloride and its derivatives are of significant interest due to their modified steric and electronic properties, which can enhance catalytic activity and enantioselectivity. This guide offers an objective comparison of the performance of various this compound derivatives in key asymmetric reactions, supported by available experimental data.
Data Presentation: Enantioselectivity in Asymmetric Reactions
While a direct comparative study of a wide range of this compound derivatives under identical conditions is not extensively documented in the literature, we can collate available data for individual derivatives to provide a performance overview. The following table summarizes the enantiomeric excess (ee%) achieved in various asymmetric reactions catalyzed by specific this compound derivatives.
| Catalyst | Reaction | Substrates | Solvent | Temp. (°C) | ee (%) | Reference |
| (5S)-5-Allyl-L-proline benzyl ester | Diastereoselective Aldol Reaction | (R)-Garner aldehyde and the lithium enolate of the proline derivative | THF | -78 | >98 (dr) | [1] |
| Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide | Direct Aldol Reaction | Aromatic aldehydes and ketones | N/A | N/A | High | [2][3] |
| N-Benzoyl-L-proline (conceptual comparison) | Aldol Reaction | Ketones and Aldehydes | Various | RT to -20 | High | [4] |
Note: The data for N-Benzoyl-L-proline is presented as a conceptual comparison, as direct experimental data for its benzyl ester hydrochloride derivative in a comparative study was not available in the surveyed literature. The high enantioselectivity is inferred from the known performance of N-acylated proline derivatives.[4]
Key Insights from the Data
The available data, though limited in direct comparisons, suggests that modifications to the proline benzyl ester backbone can significantly influence stereochemical outcomes.
-
Substitution on the Pyrrolidine Ring: The presence of an allyl group at the C-5 position of the proline ring in (5S)-5-Allyl-L-proline benzyl ester leads to high diastereoselectivity in the aldol reaction.[1] This highlights the role of steric factors in directing the approach of the electrophile.
-
N-Acyl and Complex Amide Derivatives: The high enantioselectivity observed with the protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide catalyst underscores the potential of more complex amide derivatives.[2][3] The introduction of additional hydrogen bonding sites and steric bulk can create a more defined chiral environment. Similarly, N-acylation, such as with a benzoyl group, is a known strategy to enhance the performance of proline-based catalysts by modifying their electronic and steric properties.[4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for asymmetric reactions catalyzed by proline derivatives.
General Procedure for a Proline-Derivative-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on the common methodologies for asymmetric aldol reactions catalyzed by N-substituted L-proline derivatives.[4]
Materials:
-
N-substituted L-proline benzyl ester hydrochloride derivative (catalyst, 10-30 mol%)
-
Aldehyde (1.0 equivalent)
-
Ketone (5-10 equivalents)
-
Anhydrous solvent (e.g., DMSO, CH₂Cl₂, Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the proline derivative catalyst in the chosen anhydrous solvent, add the aldehyde.
-
Add the ketone to the reaction mixture.
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the aldol product using chiral high-performance liquid chromatography (HPLC).
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in a clear and concise manner.
Caption: Enamine catalysis cycle for a proline-derivative-catalyzed aldol reaction.
Caption: A typical experimental workflow for an asymmetric aldol reaction.[4]
Conclusion
This compound derivatives are valuable tools in the arsenal of the synthetic chemist. While direct, side-by-side comparative data remains somewhat limited, the available evidence strongly suggests that strategic modifications to the proline backbone can lead to significant improvements in enantioselectivity. The introduction of steric bulk, as seen with the 5-allyl derivative, and the incorporation of additional functional groups capable of hydrogen bonding, as in complex amide derivatives, are promising strategies for the development of highly effective organocatalysts. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to explore and optimize the use of these catalysts in their own synthetic endeavors. Further systematic studies comparing a wider range of these derivatives are warranted to fully elucidate structure-activity relationships and unlock their full potential in asymmetric synthesis.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Proline Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and stereochemical integrity. Proline benzyl ester hydrochloride serves as a foundational building block, particularly in solution-phase synthesis, by protecting the carboxylic acid terminus. However, modern solid-phase peptide synthesis (SPPS) predominantly relies on Nα-protected proline derivatives. This guide provides an objective comparison of the primary alternatives, focusing on the widely adopted Fmoc and Boc protection strategies, alongside the classical Z-group strategy, supported by experimental data and detailed protocols.
The choice of an Nα-protecting group for proline dictates the entire synthetic strategy, including the chemistry for its removal (deprotection) and the selection of compatible protecting groups for other amino acid side chains. This concept, known as orthogonality, is fundamental to selectively manipulating different parts of the peptide molecule during its assembly.[1][2] The three main strategies compared here are based on the 9-fluorenylmethoxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Z or Cbz) protecting groups.
Performance Comparison of Proline Protecting Groups
The selection of a protecting group is a critical decision based on the desired stability, the mildness of deprotection conditions, and the overall synthetic approach (solution-phase vs. solid-phase). The following table summarizes the key characteristics of the most common Nα-protected proline derivatives used as alternatives to or in conjunction with C-terminally protected proline.
| Feature | Z-Pro-OH (Cbz-Pro-OH) | Boc-Pro-OH | Fmoc-Pro-OH |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂/Pd), strong acids (e.g., HBr/AcOH), or Na/liquid ammonia.[3][4] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[5][6] | Mild basic conditions (e.g., 20% piperidine in DMF).[3][6] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[3] | Orthogonal to Z and Fmoc groups.[3] | Orthogonal to Z and Boc groups.[3] |
| Racemization Risk | Generally low due to the urethane nature of the protecting group.[3] | Low.[3] | Higher risk, especially with certain coupling reagents. Can be mitigated by careful selection of conditions.[3] |
| Typical Use Case | Solution-phase synthesis; Orthogonal protection in complex SPPS strategies.[7] | Solid-phase peptide synthesis (Boc/Bzl strategy), particularly for hydrophobic or aggregation-prone sequences.[8][] | Modern standard for solid-phase peptide synthesis (Fmoc/tBu strategy); compatible with automation and acid-sensitive residues.[7][] |
| Key Advantages | Well-established chemistry; stable to acidic and some basic conditions.[5] | Stable to bases and nucleophiles; can improve solubility and reduce aggregation of protected peptides.[5][8] | Mild deprotection allows for synthesis of complex and sensitive peptides; compatible with a wide array of resins and side-chain protecting groups.[7] |
| Potential Disadvantages | Harsh deprotection conditions incompatible with many sensitive functional groups and standard SPPS.[7] | Repeated exposure to strong acid for deprotection can lead to degradation of sensitive peptide sequences.[3] | Base-labile nature can catalyze side reactions like diketopiperazine formation, especially after proline.[7] |
Quantitative Performance Data
Direct comparison of yields is highly dependent on the peptide sequence, synthesis scale, and specific protocol. However, general performance indicators can be summarized from literature and application notes.
| Parameter | Z-Strategy (Solution-Phase) | Boc-Strategy (SPPS) | Fmoc-Strategy (SPPS) |
| Protection Step Yield (%) | Good to High | 83 - 90[5] | Good to High |
| Deprotection Step Yield (%) | High (>90)[5] | 82 - 83[5] | Typically quantitative (>99%) |
| Typical Crude Peptide Purity (%) | Variable, requires purification at each step. | 40 - 70 (highly sequence dependent).[10] | Generally higher than Boc for standard peptides. |
| Final Purified Peptide Yield (%) | Lower overall yield for long peptides due to multi-step purification.[11] | 10 - 30 (highly dependent on sequence and purification efficiency).[10] | Generally considered efficient and high-yielding. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the incorporation of proline using Fmoc and Boc strategies in SPPS, and a deprotection protocol for the Z-group.
Protocol 1: Proline Incorporation using Fmoc-SPPS
This protocol outlines a standard manual cycle for adding an Fmoc-Pro-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[12] Drain the solvent.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[13]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-L-Pro-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[14]
-
-
Monitoring: Perform a test (e.g., Kaiser test for primary amines, or a Chloranil/Isatin test for the secondary amine of proline) to confirm the completion of the coupling reaction. If the reaction is incomplete, a second coupling may be required.[10][14]
-
Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Proline Incorporation using Boc-SPPS
This protocol describes a typical manual cycle for incorporating Boc-L-Pro-OH on a Merrifield resin.
-
Resin Swelling & Pre-wash: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes. Drain and pre-wash with the deprotection solution.[10]
-
Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2 times, 1 minute each) to neutralize the N-terminal ammonium salt to the free amine.[10]
-
Wash the resin again with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-L-Pro-OH (3 equivalents) and an activating agent like HOBt (3 equivalents) in DMF or DCM.
-
Add a coupling agent such as DCC (3 equivalents) and pre-activate for 10 minutes.[15]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Monitoring & Washing: Monitor the reaction as described in the Fmoc protocol. Once complete, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.[10]
Protocol 3: Z-Group Deprotection (Catalytic Hydrogenolysis)
This protocol is typically used in solution-phase synthesis or for selective deprotection of a Z-protected N-terminus on a fully protected peptide.
-
Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Acetic Acid).
-
Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C), to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.[4]
Visualizing Peptide Synthesis Strategies
Diagrams are essential for understanding the workflows and chemical principles that underpin different peptide synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Proline Benzyl Ester Hydrochloride: A Comparative Guide for Synthetic Applications
Proline benzyl ester hydrochloride is an esterified derivative of the naturally occurring amino acid L-proline. It serves as a versatile building block and precursor in various fields of chemical synthesis, most notably in peptide chemistry and asymmetric organocatalysis.[1][2] This guide provides a comprehensive comparison of its performance against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Its primary roles are as a protected amino acid for introducing proline residues into peptide chains and as a chiral starting material for synthesizing advanced organocatalysts.[1]
Application 1: A Building Block in Peptide Synthesis
In peptide synthesis, the fundamental role of this compound is to serve as a building block with its carboxylic acid functional group masked by a benzyl (Bzl) ester.[1] This protection is crucial to prevent undesired side reactions, such as self-polymerization, during the formation of the peptide bond.[3] It is primarily used in solution-phase peptide synthesis (SPPS).[2][4]
Comparison with Alternative Carboxyl Protecting Groups
The choice of a carboxyl protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required. The benzyl ester is a key component of the Boc/Bzl protection scheme.[5] Below is a comparison of the benzyl ester with other common protecting groups for the carboxyl group of proline.
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Key Advantages/Disadvantages |
| Benzyl (Bzl) Ester | -COOBn | Fischer esterification (BnOH, acid catalyst) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (HBr/AcOH)[6] | Stable to mild acids/bases; Cleavage is orthogonal to Fmoc group; Deprotection can be slow for hindered substrates. |
| Methyl (Me) Ester | -COOMe | Fischer esterification (MeOH, SOCl₂) | Saponification (NaOH, LiOH) | Simple to introduce; Base-labile cleavage may cause epimerization; Not orthogonal with Fmoc strategy. |
| tert-Butyl (tBu) Ester | -COOtBu | Isobutylene, H₂SO₄ | Strong acids (TFA) | Stable to bases and hydrogenolysis; Cleavage conditions are identical to Boc group, making it non-orthogonal in Boc-SPPS. |
| Allyl (All) Ester | -COOAl | Allyl alcohol, DCC | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both Boc and Fmoc strategies; Requires specialized palladium catalyst for removal. |
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide, Z-Ala-Pro-OBn, by coupling N-protected Alanine (Z-Ala-OH) with this compound.
1. Neutralization of this compound:
-
Dissolve L-Proline benzyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a tertiary base such as Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.1 eq) dropwise while stirring.
-
Stir the mixture at 0°C for 15 minutes to yield the free amine solution.
2. Activation of Z-Alanine:
-
In a separate flask, dissolve Z-Ala-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0°C.[6]
-
To this solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.[6] A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture for 15 minutes at 0°C.
3. Coupling Reaction:
-
Add the neutralized proline benzyl ester solution from step 1 to the activated Z-Alanine mixture from step 2.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[6]
4. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of DCM.[6]
-
Combine the filtrates and wash successively with 1M HCl, water, 5% NaHCO₃ solution, water, and finally brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.
5. Deprotection (Cleavage of Benzyl Ester):
-
Dissolve the purified dipeptide in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the peptide).[6]
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature until the reaction is complete (monitored by TLC).[6]
-
Filter the mixture through a pad of Celite® to remove the catalyst and evaporate the solvent to yield the final dipeptide with a free carboxylic acid.[6]
Application 2: A Precursor in Asymmetric Organocatalysis
While L-proline itself is a celebrated organocatalyst, its application can be limited by factors such as high catalyst loading requirements and poor solubility in many organic solvents.[1] this compound serves as a crucial chiral precursor for the synthesis of second-generation, more complex organocatalysts designed to overcome these limitations.[1] These derivatives often feature bulky substituents that enhance solubility and create a more defined chiral environment, leading to improved activity and stereoselectivity.[7][8] A prominent class of catalysts derived from proline precursors are the diarylprolinol silyl ethers, often called Hayashi-Jørgensen catalysts.[8][9]
Performance Comparison: L-Proline vs. Derived Catalyst
The asymmetric aldol reaction is a standard benchmark for evaluating the efficacy of organocatalysts.[3][7] The data below compares the performance of the parent L-proline catalyst with a more sophisticated Hayashi-Jørgensen-type catalyst in the reaction between an aldehyde and a ketone.
| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | Aldol reaction of 4-nitrobenzaldehyde and acetone | 68 | 76 |
| (S)-α,α-Diphenylprolinol TMS Ether (Hayashi-Jørgensen type) | Aldol reaction of 4-nitrobenzaldehyde and acetone | 96 | 96 |
Note: Data is representative and compiled from typical results reported in organocatalysis literature. Exact values can vary based on specific reaction conditions.
As the table illustrates, the derivative catalyst, synthesized from a proline precursor, can offer significantly higher yields and enantioselectivity compared to the unmodified L-proline.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for an asymmetric aldol reaction catalyzed by a proline derivative.
1. Reaction Setup:
-
To a solution of the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) in the specified solvent (e.g., neat acetone, 2 mL), add the ketone (e.g., acetone, 10.0 mmol).[3]
-
Add the proline derivative catalyst (e.g., (S)-α,α-Diphenylprolinol TMS Ether, 0.05 - 0.20 eq).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or -25°C).
2. Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3. Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).[3]
Synthesis of this compound
The compound is most commonly synthesized via a one-pot Fischer esterification reaction.[10]
Experimental Protocol: Synthesis
1. Reaction Setup:
-
Under a nitrogen atmosphere, cool benzyl alcohol (15 eq) to 0°C in an ice bath.[10]
-
Slowly add thionyl chloride (SOCl₂) (2.1 eq) dropwise to the cooled benzyl alcohol while stirring.[10]
-
After the addition is complete, add L-proline (1.0 eq) portion-wise to the mixture.[10]
2. Reaction Execution:
-
Stir the reaction mixture at 0°C for 2 hours.[10]
-
Allow the mixture to warm to room temperature and continue stirring for 48 hours.[10]
3. Crystallization and Isolation:
-
Slowly pour the reaction mixture into a large volume of cold diethyl ether (e.g., 300 mL for a 5g proline scale) with vigorous stirring to induce precipitation.[10]
-
Store the suspension at a low temperature (e.g., -20°C) for several days to maximize crystallization.[10]
-
Collect the resulting white solid precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield L-proline benzyl ester hydrochloride.[10] A typical yield for this procedure is around 93%.[10]
References
- 1. This compound | 16652-71-4 | Benchchem [benchchem.com]
- 2. valencelabs.co [valencelabs.co]
- 3. benchchem.com [benchchem.com]
- 4. L -Proline benzyl ester 98 16652-71-4 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Proline's Pivotal Role: A Comparative Guide to Proline Benzyl Ester Hydrochloride in Successful Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a drug discovery program. Proline and its derivatives are a cornerstone in the synthesis of many pharmaceuticals due to their unique conformational constraints and synthetic versatility. This guide provides an objective comparison of Proline Benzyl Ester Hydrochloride's performance against other proline alternatives in the synthesis of blockbuster drugs, supported by experimental data and detailed protocols.
Proline's rigid pyrrolidine ring is a favored motif in medicinal chemistry for its ability to introduce conformational stability into peptides and small molecules, often leading to enhanced biological activity and metabolic stability. This compound serves as a key intermediate, offering a readily available and reactive building block for the introduction of the proline scaffold. This guide delves into case studies of its application in the synthesis of an Angiotensin-Converting Enzyme (ACE) inhibitor and a Hepatitis C Virus (HCV) NS5A inhibitor, comparing its utility with other proline derivatives.
Case Study 1: The Synthesis of ACE Inhibitors - A Tale of Two Prolines
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. A key structural feature of many ACE inhibitors is a proline moiety, which mimics the C-terminal proline of angiotensin I, the natural substrate for ACE. The synthesis of these drugs provides a clear example of how different proline-based strategies can be employed.
Comparative Synthesis of an Enalapril Intermediate
Enalapril, a widely prescribed ACE inhibitor, incorporates an L-alanyl-L-proline dipeptide. The synthesis of this key dipeptide can be approached in different ways, highlighting the choice between using a pre-formed proline ester or starting with L-proline itself.
One common route involves the coupling of N-protected L-alanine with a proline ester. Here, we compare the use of L-Proline Methyl Ester Hydrochloride with a strategy starting from L-proline that is subsequently esterified.
| Step | Proline Derivative | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Coupling | L-Proline Methyl Ester Hydrochloride | BOC-L-alanine, EDCI, HOBt, NMM, CH2Cl2, 0°C to RT | ~90 | >98 | [1] |
| Hydrolysis | BOC-L-alanyl-L-proline methyl ester | NaOH, Methanol/Water, 30°C | 90 | >98 | [1] |
| Deprotection | BOC-L-alanyl-L-proline | HCl in Dioxane | High | High | [1] |
| Alternative Coupling | L-Proline | BOC-L-alanine, DCC, HOBt, THF | Not specified | Not specified | [2] |
| Alternative Esterification | L-Proline | Benzyl alcohol, Thionyl chloride, 0°C to RT | 93 | Not specified | [3] |
As the table suggests, starting with a pre-formed proline ester like the methyl ester can lead to high yields in the coupling step. The use of this compound would follow a similar logic, with the benzyl group offering different deprotection options, such as hydrogenolysis, which can be advantageous in the presence of other acid-sensitive groups.
Experimental Protocols
Protocol 1: Synthesis of BOC-L-alanyl-L-proline methyl ester
-
To a solution of BOC-L-alanine (1.0 eq) and L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), N-methylmorpholine (NMM) (2.2 eq) is added at 0°C.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are then added.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is washed successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the product.[1]
Protocol 2: Synthesis of L-Proline Benzyl Ester Hydrochloride
-
Benzyl alcohol is cooled to 0°C under a nitrogen atmosphere.
-
Thionyl chloride is added dropwise, and the mixture is stirred.
-
L-proline is added, and the reaction is stirred at 0°C for 2 hours, then at room temperature for 48 hours.
-
The reaction mixture is poured into diethyl ether and cooled to -20°C to induce crystallization.
-
The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield L-proline benzyl ester hydrochloride.[3]
Signaling Pathway: ACE Inhibition
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.
Case Study 2: HCV NS5A Inhibitors - The Rise of Complex Proline Scaffolds
Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease. The development of direct-acting antivirals (DAAs) has revolutionized treatment. NS5A inhibitors, such as Ledipasvir and Daclatasvir, are a key class of DAAs. These molecules often feature complex, symmetrically arranged proline-containing moieties.
Synthetic Strategies for HCV NS5A Inhibitor Cores
The synthesis of these complex molecules often involves the coupling of a central core with two proline-derived arms. The choice of the proline building block is critical for the efficiency of the synthesis.
| Drug | Proline Derivative Used | Key Reaction | Reported Yield (%) | Reference |
| Daclatasvir Analogues | N-Boc-L-proline | Amide coupling with a benzidine core | Not specified | [4] |
| Stilbene Prolinamides | Prolinamide derivatives | Multi-step synthesis | Not specified | [5] |
| Ledipasvir | Complex proline derivative | Multi-step synthesis involving coupling of intermediates | Not specified | [6] |
| Boceprevir | Bicyclic [3.1.0]proline intermediate | Chemoenzymatic asymmetric synthesis | Not specified | [7] |
Experimental Protocols
Protocol 3: General N-Acylation of a Proline Ester
-
To a solution of proline ester hydrochloride (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 eq) is added.
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by aqueous extraction to remove the coupling byproducts and excess reagents.
-
The organic layer is dried and concentrated to yield the N-acylated proline ester.
Protocol 4: General Debenzylation of a Proline Benzyl Ester
-
The proline benzyl ester derivative is dissolved in a suitable solvent, such as methanol or ethanol.
-
A palladium on carbon catalyst (Pd/C, typically 10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the debenzylated product.
Visualizing Synthetic Workflows
Workflow for a Generic HCV NS5A Inhibitor Synthesis
References
- 1. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]
- 2. Preparation method of enalapril maleate - Eureka | Patsnap [eureka.patsnap.com]
- 3. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV NS5A replication complex inhibitors. Part 2: investigation of stilbene prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemical Purity: A Comparative Guide to Analytical Methods for Proline Benzyl Ester Hydrochloride-Derived Products
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthesized compounds is a critical step. This is particularly true for reactions employing chiral catalysts like Proline benzyl ester hydrochloride, where the desired enantiomer must be quantified with high accuracy. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer, with the other being inactive or even detrimental. Consequently, robust analytical methods are essential to confirm the enantiomeric excess (ee) of products synthesized using chiral catalysts. Proline and its derivatives are widely used in asymmetric synthesis, making the analysis of the resulting products a common challenge.[1][2]
Comparative Analysis of Key Analytical Methods
The choice of an analytical technique for determining the stereochemical purity of products from this compound-catalyzed reactions depends on various factors, including the required accuracy, sample throughput, and available instrumentation. While chiral HPLC is a widely adopted and robust method, CE and NMR spectroscopy offer distinct advantages in specific contexts.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP).[3] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[4] | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[3] |
| Sample Preparation | Often direct injection after dissolution in the mobile phase. Derivatization may be needed for UV detection.[5] | Simple dissolution in the running buffer.[6] | Derivatization with a chiral agent is required to form diastereomers.[3] |
| Analysis Time | Typically 10-30 minutes per sample.[7] | Can be very fast, often under 10 minutes.[4] | Rapid, with data acquisition often taking only a few minutes per sample.[8] |
| Solvent Consumption | Relatively high.[3] | Very low, aligning with green chemistry principles.[4] | Low, typically requiring less than 1 mL of deuterated solvent per sample.[3] |
| Sensitivity (LOD/LOQ) | Generally high, with low limits of detection and quantification.[5] | High efficiency can lead to good sensitivity, especially with sensitive detectors.[4] | Generally lower sensitivity compared to HPLC, dependent on the analyte concentration and magnetic field strength.[3] |
| Precision/Reproducibility | Excellent, with high reproducibility.[3] | Good, but can be influenced by factors like capillary surface and buffer stability. | Good, with high reproducibility reported for ee determination.[9] |
| Method Development | Can be time-consuming, requiring screening of different CSPs and mobile phases.[3] | Can be rapid, with flexibility in choosing chiral selectors to add to the buffer.[2] | Relatively straightforward once a suitable chiral derivatizing agent is identified.[3] |
Experimental Protocols
Below are representative protocols for each of the discussed analytical methods for the determination of enantiomeric excess of products derived from this compound.
Chiral HPLC Method
This protocol outlines a direct method for the enantiomeric separation of a product from a proline-catalyzed reaction.
-
Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA), for example, 90:10:0.1 (v/v/v). The optimal ratio may need to be determined empirically.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210 nm or after derivatization at a specific wavelength).[5][7]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL. If the product lacks a suitable chromophore, derivatization with a UV-active agent like NBD-Cl or benzoyl chloride is necessary prior to analysis.[5][10]
Capillary Electrophoresis (CE) Method
This protocol describes a method for chiral separation using a chiral selector in the running buffer.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.[6]
-
Running Buffer: A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector. Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used.[4] The concentration of the chiral selector needs to be optimized.
-
Applied Voltage: Typically in the range of 15-30 kV.[6]
-
Temperature: Controlled temperature, for example, 25 °C.
-
Detection: UV detection at a suitable wavelength.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Sample Preparation: Dissolve the sample in the running buffer or a compatible solvent at an appropriate concentration.
NMR Spectroscopy Method
This protocol involves the use of a chiral derivatizing agent to create diastereomers that can be distinguished by ¹H NMR.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent: A common choice is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or (-)-menthyloxyacetic acid.[3]
-
Derivatization Protocol:
-
To a solution of the chiral product (containing a hydroxyl or amino group) in a suitable deuterated solvent (e.g., CDCl₃), add a slight excess of the chiral derivatizing agent.
-
Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Allow the reaction to proceed to completion at room temperature.
-
The resulting diastereomeric mixture can be analyzed directly by ¹H NMR.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter are often the most informative.
-
Integrate the distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original product.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the relationship between the different analytical techniques, the following diagrams have been generated.
Caption: Workflow for determining the stereochemical purity of a synthesized product.
Caption: Relationship between methods for stereochemical purity analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. koreascience.kr [koreascience.kr]
- 10. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
A Comparative Guide to Proline-Based Chiral Building Blocks for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of L-Proline Benzyl Ester Hydrochloride benchmarked against other key proline-derived chiral building blocks.
In the landscape of asymmetric synthesis, the choice of a chiral catalyst or building block is paramount to achieving high stereoselectivity and product yield. L-Proline and its derivatives have emerged as powerful and versatile tools in the organocatalysis toolbox. This guide provides an in-depth comparison of L-Proline Benzyl Ester Hydrochloride against other commonly employed proline-based chiral building blocks, including L-Proline, L-Proline Methyl Ester Hydrochloride, and N-Benzyl-L-proline. We will delve into their performance in key asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
Core Comparison: Physicochemical Properties and Performance
The efficacy of a proline-based organocatalyst is intrinsically linked to its physicochemical properties, which influence its solubility, stability, and catalytic activity. The modification of the carboxylic acid or the secondary amine of the proline core significantly impacts these characteristics.
| Chiral Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Physicochemical Properties |
| L-Proline Benzyl Ester Hydrochloride | C₁₂H₁₆ClNO₂ | 241.71 | White to off-white crystalline powder. The benzyl ester group protects the carboxylic acid, enhancing solubility in organic solvents like methanol and ethanol compared to free L-proline.[1] The hydrochloride salt form improves stability and handling.[1] |
| L-Proline | C₅H₉NO₂ | 115.13 | A naturally occurring amino acid, it is a highly effective and inexpensive bifunctional organocatalyst.[2] Its zwitterionic nature leads to high solubility in polar protic solvents like water but limited solubility in many organic solvents. |
| L-Proline Methyl Ester Hydrochloride | C₆H₁₂ClNO₂ | 165.62 | A white crystalline solid. Similar to the benzyl ester, the methyl ester protection of the carboxylic acid increases solubility in organic solvents. |
| N-Benzyl-L-proline | C₁₂H₁₅NO₂ | 205.25 | Modification on the secondary amine with a benzyl group. This alteration of the amine's steric and electronic properties can be leveraged to fine-tune the catalyst's performance in specific reactions. |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical benchmark for evaluating the performance of chiral catalysts. The reaction typically involves the enamine-mediated addition of a ketone to an aldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20 | DMSO | 4 | 68 | 76 | [3] |
| L-Proline Benzyl Ester Derivative | 20 | Acetone | 72 | 45 | 36 | [4] |
| N-Benzyl-L-prolyl-L-proline hydrazide | 10 | CH₂Cl₂ | 24 | 95 | 98 | [5] |
Note: The data for the L-Proline Benzyl Ester derivative is from a study using a derivative grafted onto MCM-41, which may influence its performance compared to the free hydrochloride salt. The N-Benzyl-L-proline data is for a more complex derivative, highlighting the potential for high stereoselectivity with N-substitution.
Key Observations:
-
L-Proline serves as a robust and effective catalyst, providing good yields and enantioselectivity. Its primary limitation is often its solubility in organic solvents.
-
Esterification of the carboxylic acid in L-Proline Benzyl Ester Hydrochloride and the methyl ester analog is a common strategy to improve solubility in organic media, which can be advantageous for certain reaction conditions.[6] However, the protection of the carboxylic acid group, which is believed to participate in the catalytic cycle through hydrogen bonding, can sometimes lead to lower catalytic activity and stereoselectivity compared to unmodified L-proline.
-
N-substitution , as seen with N-Benzyl-L-proline derivatives, offers a powerful avenue for catalyst optimization. By modifying the steric and electronic environment around the nitrogen atom, it is possible to design catalysts with significantly enhanced enantioselectivity.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another vital tool in synthetic chemistry. Proline and its derivatives are also effective catalysts for this transformation.
Direct comparative data is sparse, but studies on proline-based ionic liquids derived from L-proline have shown promising results in the Michael addition of cyclohexanone to trans-β-nitrostyrene, achieving high conversions and enantioselectivities (up to 97% ee). This suggests that modifying the proline scaffold can lead to highly efficient catalysts for this reaction class.
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between a ketone and an aldehyde catalyzed by a proline derivative.
Materials:
-
Proline-based catalyst (e.g., L-Proline, L-Proline Benzyl Ester Hydrochloride) (10-30 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5-10 equivalents)
-
Solvent (e.g., DMSO, DMF, CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the ketone.
-
Add the proline-based catalyst to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield and enantiomeric excess of the purified product (e.g., by chiral HPLC).
Mechanistic Insights & Visualizations
The catalytic cycle of proline-catalyzed asymmetric reactions is generally believed to proceed through the formation of key intermediates such as enamines or iminium ions.
Proline-Catalyzed Aldol Reaction Mechanism
The widely accepted mechanism for the L-proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. The carboxylic acid of proline is thought to play a crucial role in activating the aldehyde via hydrogen bonding and in the subsequent proton transfer steps.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial when comparing the efficacy of different catalysts. The following workflow outlines a typical procedure for screening proline-based catalysts in an asymmetric reaction.
Conclusion
L-Proline Benzyl Ester Hydrochloride serves as a valuable chiral building block, primarily by offering improved solubility in organic solvents compared to its parent amino acid, L-proline. This enhanced solubility can be a significant advantage in optimizing reaction conditions. However, the protection of the carboxylic acid group may sometimes lead to a trade-off in terms of catalytic activity and enantioselectivity. For achieving the highest levels of stereocontrol, N-substituted proline derivatives represent a promising and highly tunable class of organocatalysts. The selection of the optimal proline-based building block will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired solvent system, and the target stereochemical outcome. This guide provides a foundational framework and key data points to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. valencelabs.co [valencelabs.co]
- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Proline Benzyl Ester Hydrochloride: A Step-by-Step Guide
For Immediate Reference: In case of a spill or exposure, immediately consult the Safety Data Sheet (SDS) and follow all institutional and local safety protocols.
This guide provides essential safety and logistical information for the proper disposal of Proline Benzyl Ester Hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is categorized as a skin and eye irritant.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas. | Prevents inhalation of dust. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
Step 1: Isolate the Area
-
Restrict access to the spill area to essential personnel involved in the cleanup.
Step 2: Assess the Spill
-
Determine the extent of the spill to ensure you have adequate cleanup materials.
Step 3: Cleanup Procedure for Solid Spills
-
Gently sweep the solid material to avoid creating dust.[1][2]
-
Use a plastic scoop or other non-sparking tools to collect the spilled powder.
-
Transfer the collected material into a clearly labeled, sealable container for hazardous waste.
-
After the bulk of the material has been removed, wipe the area with a wet cloth or paper towel to remove any remaining residue.
-
Place all contaminated cleaning materials (including gloves and wipes) into the hazardous waste container.
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the disposal of this compound.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3][4][5] This act establishes a "cradle-to-grave" system for managing hazardous waste.[3][4][6]
1. Waste Collection and Labeling:
-
Collect all waste this compound, including contaminated materials from spills, in a suitable, sealed, and properly labeled container.
-
The label must clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".
2. Storage:
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
3. Engage an Approved Disposal Facility:
-
Do not dispose of this chemical down the drain or in regular trash.[3] This is to prevent environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
These companies are permitted to transport and manage hazardous waste at a Treatment, Storage, and Disposal Facility (TSDF).[4][6] You can find a list of approved facilities through your state's environmental protection agency or the EPA.[7][8][9]
4. Documentation:
-
A hazardous waste manifest will be required for transportation.[3] This document tracks the waste from its point of generation to its final disposal, ensuring compliance with regulations. Your EHS department or the disposal company will provide and assist with this form.
By following these procedures, you ensure the safe handling and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
- 1. offices.austincc.edu [offices.austincc.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. thefederalcriminalattorneys.com [thefederalcriminalattorneys.com]
- 4. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. mass.gov [mass.gov]
- 8. Hazardous waste management sites and facilities | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Proline benzyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Proline benzyl ester hydrochloride (CAS No. 16652-71-4). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It is essential to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with European Standard EN166 or OSHA 29 CFR 1910.133 are required to prevent eye contact.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn.[3] Gloves must be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to prevent skin contact.[2] |
| Respiratory Protection | Dust Mask (if necessary) | In situations where dust may be generated, a NIOSH-approved N95 or European Standard EN 143 P1 dust mask should be used.[4] In a well-ventilated area, it may not be necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and for maintaining the integrity of the compound. This compound is hygroscopic, meaning it absorbs moisture from the air; therefore, it should be handled in a dry environment.[2][5]
1. Preparation and Weighing:
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Handle the solid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]
-
Avoid the formation of dust and aerosols during weighing and transfer.[6]
2. Dissolving and Reaction:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the process generates heat, cool the vessel as needed.
-
Ensure all transfers are conducted with appropriate tools to avoid skin contact.
3. Post-Reaction and Work-up:
-
After the reaction is complete, quench the reaction mixture safely according to your specific protocol.
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1][6] |
Spill Response:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]
-
Ensure the area is well-ventilated.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container to protect from moisture.[5][7]
-
Keep away from strong oxidizing agents.[1]
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[4]
-
All waste disposal must be in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. valencelabs.co [valencelabs.co]
- 6. Page loading... [wap.guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
